(1-Chloroethyl)triphenylsilane
Description
Properties
Molecular Formula |
C20H19ClSi |
|---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-chloroethyl(triphenyl)silane |
InChI |
InChI=1S/C20H19ClSi/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI Key |
NYKXRPPIAOSBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC([Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Structure and chirality of alpha-chloroethyl triphenylsilane
Title: Structure and Chirality of
Executive Overview
In the realm of organosilicon chemistry,
As application scientists, we recognize that the stereocenter in this molecule is not merely a structural curiosity; it is a programmable node. This guide dissects the structural logic, mechanistic causality, and self-validating synthetic protocols required to leverage
Architectural Paradigm: Structure and Stereochemistry
The molecular architecture of
-
The Achiral Silicon Center: The silicon atom is bonded to three identical phenyl rings. Because these three substituents are chemically and magnetically equivalent, the silicon atom lacks a stereocenter. The local
symmetry of the rotor acts as a massive steric umbrella, dictating the trajectory of incoming reagents. -
The Chiral
-Carbon (C1): The chirality of the molecule is entirely localized at the -carbon. This -hybridized carbon is bonded to four distinct groups: a hydrogen atom, a methyl group, a chloride leaving group, and the bulky triphenylsilyl group. This asymmetry results in two distinct enantiomers: -(1-chloroethyl)triphenylsilane and -(1-chloroethyl)triphenylsilane.
The causality behind its utility in stereoselective synthesis lies in the steric shielding provided by the
Fig 1: Structural logic and stereochemical domains of α-chloroethyl triphenylsilane.
Mechanistic Causality: The -Silicon Effect
The reactivity of
Why does this matter for drug development?
-
Carbanion Stabilization: If the chloride is subjected to metal-halogen exchange (e.g., using lithium naphthalenide), the resulting
-silyl carbanion is configurationally stable at low temperatures (-78 °C)[2][3]. This allows for the stereoretentive functionalization of the carbon framework, a critical step when synthesizing enantiopure active pharmaceutical ingredients (APIs). -
Stereospecific Cross-Coupling: The carbon-chlorine bond can be activated for cross-coupling. The extreme steric bulk of the triphenylsilyl group prevents unwanted
-hydride elimination, a common failure point in standard alkyl cross-couplings.
Self-Validating Experimental Workflows
To ensure scientific integrity, the synthesis of
Protocol: Synthesis of Racemic -Chloroethyl Triphenylsilane
Objective: Regioselective C-Si bond formation via the reaction of triphenylsilyllithium with 1,1-dichloroethane.
-
Step 1: Generation of the Silyl Nucleophile.
-
Action: Suspend hexaphenyldisilane (1.0 eq) and finely cut lithium metal (excess) in strictly anhydrous tetrahydrofuran (THF) at 25 °C under an argon atmosphere.
-
Causality: THF acts as a strongly coordinating solvent, stabilizing the resulting lithium cation and driving the cleavage of the Si-Si bond.
-
Validation: The reaction is self-indicating. The suspension will transition to a deep, opaque red solution, confirming the successful generation of triphenylsilyllithium (
).
-
-
Step 2: Electrophilic Trapping.
-
Action: Cool the red solution to -78 °C using a dry ice/acetone bath. Dropwise add 1,1-dichloroethane (3.0 eq).
-
Causality: The low temperature is critical to suppress the
-elimination of 1,1-dichloroethane (which would yield vinyl chloride gas). The 3.0 molar excess ensures that the highly reactive is consumed before it can attack the newly formed mono-substituted product, preventing the formation of 1,1-bis(triphenylsilyl)ethane. -
Validation: The deep red color will rapidly fade to a pale yellow/colorless state, indicating complete consumption of the silyl anion.
-
-
Step 3: Quench and Isolation.
-
Action: Quench the reaction cold with saturated aqueous
. Extract the aqueous layer with diethyl ether ( mL), dry over , and concentrate under reduced pressure. -
Causality: The massive steric profile of the
group kinetically protects the -chloride from hydrolysis during the aqueous workup.
-
-
Step 4: Purification.
-
Action: Purify the crude oil via flash column chromatography (silica gel, 100% hexanes).
-
Fig 2: Self-validating synthetic workflow for racemic α-chloroethyl triphenylsilane.
Quantitative Data Synthesis
To facilitate rapid identification and analytical verification, the physicochemical and spectroscopic parameters of the compound are summarized below. The NMR shifts are highly diagnostic due to the dual deshielding effect of the chlorine atom and the silicon center.
Table 1: Physicochemical & Structural Properties
| Parameter | Value / Description | Rationale / Causality |
| CAS Registry Number | 103981-16-4 | Unique identifier for the racemic mixture[1]. |
| Molecular Formula | Defines the exact atomic composition. | |
| Molecular Weight | 322.91 g/mol | High MW due to the triphenylsilyl moiety aids in crystallization and handling. |
| Stereocenters | 1 (C1 of ethyl group) | Provides the basis for enantiomeric resolution and asymmetric induction. |
| Silicon Geometry | Tetrahedral (Achiral) | |
| Strongly deshielded by both the electronegative Cl and the adjacent Si atom. | ||
| Coupled to the |
References
-
Journal of the American Chemical Society Title
-Chloro- -trimethylsilyl carbanion, a reagent for homologation of ketones and aldehydes Source: ACS Publications URL:[Link] -
Science of Synthesis / e-EROS Title
-Silyl Carbanions and Enantiomerically Enriched Organosilanes Source: Thieme Connect / ResearchGate URL:[Link] -
Synthesis of Chiral Organosilanes Title: Synthesis and enantioselective enzymatic hydrolysis of rac-dimethylphenyl[1-(phenylacetamido)ethyl]silane Source: D-NB Info (German National Library) URL:[Link]
Sources
Alpha-chloroalkylsilane reactivity patterns
Mechanistic Architecture of -Chloroalkylsilanes: A Guide to Reactivity & Synthesis
Executive Summary
Structural Fundamentals: The Alpha-Silicon Effect
The reactivity of
Electronic Modulation
Silicon is more electropositive than carbon (Electronegativity: Si 1.90 vs C 2.55). This polarization creates two competing effects at the
-
Inductive Stabilization: The
bond donates electron density into the antibonding orbital (negative hyperconjugation). While this theoretically lengthens and weakens the C-Cl bond, the effect is subtle compared to the -effect. -
Steric Shielding: The bulky trimethylsilyl (TMS) group effectively shields the backside of the
-carbon, significantly retarding reactions compared to standard alkyl chlorides.
Reactivity Divergence
The synthetic utility of these molecules splits into three distinct pathways based on the reagents applied:
-
Metalation (Reductive Dehalogenation): The most common pathway, generating stable
-silyl carbanions. -
Nucleophilic Substitution: Requires forcing conditions due to steric hindrance.
- -Elimination: Specific to polyhalogenated derivatives, leading to silyl-substituted carbenes.
Figure 1: Divergent reactivity pathways of
The Gateway Transformation: Silylmethyl Grignard Synthesis
The conversion of (chloromethyl)trimethylsilane to (trimethylsilyl)methylmagnesium chloride is the "gateway" reaction for this class of compounds. This Grignard reagent is a staple for introducing the hydroxymethyl surrogate group or conducting Peterson olefinations.
Mechanistic Insight
The formation of the Grignard reagent is often difficult to initiate due to the passivation of the magnesium surface and the steric bulk of the TMS group. Once initiated, the reaction proceeds via a radical mechanism on the Mg surface.
Experimental Protocol: Preparation of (Trimethylsilyl)methylmagnesium Chloride
Objective: Synthesis of ~1.0 M solution in Et₂O/THF.
Reagents:
-
Magnesium turnings (1.1 equiv)
-
(Chloromethyl)trimethylsilane (1.0 equiv)
-
1,2-Dibromoethane (Catalytic, for activation)
-
Solvent: Anhydrous Diethyl Ether (initiation) and THF (propagation).
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings. Dry stir for 10 mins. Add a crystal of Iodine or 2-3 drops of 1,2-dibromoethane to etch the Mg surface (exposing reactive Mg(0)).
-
Initiation: Cover Mg with minimal anhydrous Et₂O. Add 5% of the total silane volume. Heat gently with a heat gun until the ether refluxes and turbidity (grey cloudiness) appears, indicating initiation.
-
Propagation: Dilute the remaining silane with THF (1:1 v/v). Add this solution dropwise to the refluxing mixture over 1 hour. Note: The reaction is exothermic; maintain a gentle reflux without external heating if possible.
-
Completion: After addition, reflux for 1-2 hours to ensure complete consumption of the chloride.
-
Titration: Cool to room temperature. Titrate an aliquot using salicylaldehyde phenylhydrazone or simple acid-base titration to determine precise molarity before use.
Why this works:
-
Solvent Switch: Ether is better for initiation (higher local concentration of Grignard on surface), while THF is better for solubility and stability of the formed species.
-
Activation: The C-Cl bond in
-silanes is less reactive toward oxidative addition than alkyl bromides; chemical etching of Mg is mandatory.
Nucleophilic Substitution: Overcoming Steric Inertness
Direct
Comparative Reactivity Data
| Substrate | Relative Rate ( | Primary Barrier |
| 100 (Reference) | Minimal | |
| ~0.00001 | Severe Steric Hindrance | |
| ~0.5 - 2.0 | Steric Hindrance (mitigated by longer C-Si bond) |
Note: While sterically hindered like neopentyl chloride, the C-Si bond (1.87 Å) is longer than the C-C bond (1.54 Å), which slightly relieves the congestion, making substitution possible under forcing conditions.
Optimization Strategy
To achieve successful substitution (e.g., to form azides or nitriles):
-
Finkelstein Activation: Convert the Chloride to the Iodide in situ using NaI in acetone or MEK. The iodide is a better leaving group (
of HI < HCl). -
Polar Aprotic Solvents: Use DMF, DMSO, or HMPA to solvate the cation and leave the nucleophile "naked" and more reactive.
-
Temperature: Elevated temperatures (80-100°C) are often required.
Advanced Pathway: Carbene Generation via -Elimination
While mono-chloro silanes undergo metalation, poly-chloro derivatives (e.g., Trichloromethyltrimethylsilane,
Mechanism
When treated with a fluoride source (like CsF or TBAF) or a strong alkoxide base, the silicon is attacked (or the proton removed in hydro-halo variants), leading to the expulsion of the silyl group and a chloride ion, generating a singlet carbene.
This method is a mild, neutral way to generate dichlorocarbene for cyclopropanation of acid-sensitive alkenes, avoiding the harsh basic conditions of the traditional chloroform/NaOH phase-transfer method.
The Brook Rearrangement Connection
Pathway:
- (Hydrolysis)
This rearrangement is driven by the formation of the strong Si-O bond (approx. 110 kcal/mol) replacing the weaker Si-C bond.[1]
Figure 2: The logical progression from
References
-
Whitmore, F. C., & Sommer, L. H. (1946). Organosilicon Compounds. II. Silicon Chlorides of the Monoalkyl Series. Journal of the American Chemical Society. Link
-
Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry. Link
-
Seyferth, D., et al. (1975). Halomethyl-metal compounds. LXXVIII. The reaction of (dichloromethyl)trimethylsilane with olefins in the presence of sodium hydroxide. Journal of Organometallic Chemistry. Link
-
Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research.[2] Link
-
BenchChem. (2025). Comparative Guide to Reagents for Silylmethyl Group Introduction.Link (Cited from search context 1.2)
-
Organic Syntheses. (1984). Preparation of (Trimethylsilyl)methylmagnesium chloride. Coll. Vol. 7, p.528. Link
The Silicon Advantage: Applications of Chiral Organosilanes in Advanced Organic Synthesis and Drug Discovery
Introduction: The Emergence of Silicon Chirality
Organosilicon compounds, while entirely absent in the natural biological world, have become indispensable in modern synthetic chemistry and drug discovery. The strategic incorporation of silicon-stereogenic centers—where the silicon atom itself acts as the chiral center—unlocks novel chemical spaces that carbon analogues cannot reach[1]. Because silicon possesses a larger atomic radius, lower electronegativity, and longer bond lengths compared to carbon, chiral organosilanes exhibit unique stereoelectronic profiles. These properties make them highly valuable as chiral auxiliaries, advanced materials, and next-generation pharmacophores[2].
Mechanistic Foundations & Causality in Drug Design
The causality behind choosing a chiral organosilane over a carbon analogue frequently stems from the "Silicon Switch" paradigm[3]. When a stereogenic carbon is replaced by silicon, the resulting molecule often demonstrates increased lipophilicity, which enhances blood-brain barrier (BBB) penetration. Furthermore, because silicon is highly resistant to certain cytochrome P450-mediated oxidative metabolisms that typically degrade carbon scaffolds, the pharmacokinetic half-life of the drug candidate can be significantly extended.
Logical flow of the C/Si isosteric replacement strategy in drug discovery.
State-of-the-Art Catalytic Asymmetric Synthesis
The synthesis of silicon-stereogenic silanes has historically been challenged by the rapid racemization of silicon centers and the difficulty in differentiating structurally similar substituents. However, recent breakthroughs in transition-metal catalysis have provided robust, highly enantioselective solutions[4].
Dehydrogenative Si-H/N-H Coupling
The construction of silicon-nitrogen bonds via rhodium-catalyzed dehydrogenative coupling of dihydrosilanes with anilines represents a state-of-the-art method for accessing silicon-stereogenic silazanes[5]. The causality of the enantioselectivity lies in the rigid chiral environment created by the Rh-ligand complex during the oxidative addition of the Si-H bond. By utilizing a dehydrogenative pathway, the reaction is thermodynamically driven forward by the evolution of hydrogen gas, avoiding the need for harsh stoichiometric oxidants.
Catalytic cycle for the Rh-catalyzed asymmetric dehydrogenative Si-H/N-H coupling.
Stereospecific Si-H Borylation
Silylboranes are highly versatile reagents in organic synthesis, acting as potent silyl nucleophiles. The first stereospecific synthesis of silicon-stereogenic optically active silylboranes was achieved via Pt(PPh₃)₄-catalyzed Si-H borylation[6]. This process operates with perfect enantiospecificity (>99% es) because the platinum catalyst facilitates a concerted oxidative addition/reductive elimination pathway that strictly retains the stereochemical configuration of the starting chiral hydrosilane.
Quantitative Data Summaries
The following table synthesizes the performance metrics of leading catalytic methodologies for generating chiral organosilanes, allowing for rapid comparison of synthetic utility.
| Reaction Type | Catalyst System | Substrate Classes | Yield (%) | Enantioselectivity | Key Mechanistic Advantage |
| Dehydrogenative Si-H/N-H Coupling [5] | Rh(I) + Chiral Bisphosphine | Dihydrosilanes + Anilines | 85–98% | Up to 99% ee | H₂ byproduct drives equilibrium; high atom economy. |
| Si-H Borylation [6] | Pt(PPh₃)₄ (5 mol%) | Chiral Hydrosilanes + B₂pin₂ | 80–95% | >99% es (Retention) | Perfect stereoretention via concerted Pt-insertion. |
| Intramolecular Hydrosilylation [4] | Rh(I) + Chiral Diene | Prochiral Dihydrosilanes | 75–92% | 90–98% ee | Simultaneous construction of Si- and C-stereocenters. |
| Intermolecular Hydrosilylation [4] | Co(acac)₂ + (S,S)-L3 | 1,3-Dienes + Silanes | 70–89% | 85–96% ee | Earth-abundant metal catalyst; high regioselectivity. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate self-validating checkpoints. These checks ensure the system is functioning correctly before proceeding to subsequent, resource-intensive steps.
Protocol 1: Enantioselective Synthesis of Silicon-Stereogenic Silazanes via Rh-Catalysis[5]
Objective: Synthesize chiral silazanes using a dehydrogenative Si-H/N-H coupling strategy.
-
Catalyst Activation (Glovebox Required): In an argon-filled glovebox, dissolve [Rh(cod)Cl]₂ (2.5 mol%) and the selected chiral bisphosphine ligand (5.5 mol%) in anhydrous THF (2.0 mL).
-
Validation Checkpoint: Stir for 15 minutes at room temperature. A visible color shift from yellow to deep orange/red confirms the successful formation of the active monomeric Rh-ligand complex.
-
-
Substrate Addition: Add the prochiral dihydrosilane (1.0 equiv, 0.2 mmol) followed dropwise by the aniline derivative (1.2 equiv, 0.24 mmol).
-
Validation Checkpoint: Observe mild effervescence (H₂ gas evolution). The presence of bubbling validates active dehydrogenative coupling; its cessation serves as a preliminary kinetic indicator that the reaction is nearing completion.
-
-
Reaction Maturation: Seal the vial, remove it from the glovebox, and stir at 40 °C for 12 hours.
-
Validation Checkpoint: Perform TLC (Hexane/EtOAc 9:1). Complete disappearance of the aniline spot and the emergence of a new UV-active spot confirms full conversion.
-
-
Isolation and Chiral Verification: Concentrate the mixture under reduced pressure and purify via flash column chromatography. Crucial: Neutralize the silica gel with 1% Et₃N prior to loading to prevent acid-catalyzed hydrolysis of the sensitive silazane product.
-
Validation Checkpoint: Analyze the purified product via ¹H NMR (confirm the presence of a single Si-H proton resonance, typically around 4.5–5.0 ppm) and Chiral HPLC to validate the enantiomeric excess (ee >95%).
-
Protocol 2: Stereospecific Synthesis of Silicon-Stereogenic Silylboranes[6]
Objective: Convert chiral hydrosilanes to silylboranes with >99% enantiospecificity.
-
Reagent Assembly: Under a strict nitrogen atmosphere, charge a Schlenk flask with Pt(PPh₃)₄ (5 mol%), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), and anhydrous toluene.
-
Silane Introduction: Inject the enantioenriched chiral hydrosilane (1.0 equiv) into the mixture at 0 °C. Causality: Low initial temperatures prevent premature, uncontrolled background reactions that could erode stereochemical fidelity.
-
Thermal Borylation: Gradually warm the reaction to 80 °C and stir for 8 hours.
-
Validation Checkpoint: Extract a 0.1 mL aliquot under inert conditions and analyze via ¹¹B NMR. The complete disappearance of the B₂pin₂ signal (~30 ppm) and the appearance of a new silylborane signal (~35-40 ppm) validates successful borylation.
-
-
Crystallization: Remove the solvent in vacuo and recrystallize the crude product from a minimal amount of anhydrous pentane at -20 °C.
-
Validation Checkpoint: Submit a single crystal for X-ray diffraction (XRD). The absolute configuration must match the starting hydrosilane, validating the >99% es retention mechanism.
-
Conclusion
The integration of chiral organosilanes into organic synthesis and medicinal chemistry has transcended theoretical curiosity, becoming a cornerstone of modern molecular design. By leveraging transition-metal-catalyzed asymmetric methodologies, researchers can now access silicon-stereogenic compounds with unprecedented precision. As protocols become more robust and self-validating, the "Silicon Switch" will continue to pave the way for next-generation therapeutics and advanced functional materials.
References
1.1 - Chemical Society Reviews 2. 2 - Angewandte Chemie 3.4 - Xingwei Li 4. 3 - Journal of Medicinal Chemistry 5.6 - ChemRxiv 6.5 - Journal of the American Chemical Society
Sources
- 1. The recent synthesis and application of silicon-stereogenic silanes: A renewed and significant challenge in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Catalytic Asymmetric Dehydrogenative Si-H/N-H Coupling: Synthesis of Silicon-Stereogenic Silazanes [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1-Chloroethyl)triphenylsilane
Executive Summary
In the landscape of organosilicon chemistry, (1-Chloroethyl)triphenylsilane serves as a highly specialized electrophilic synthon and a precursor to sterically demanding alpha-silyl carbanions. Unlike standard trimethylsilyl (TMS) derivatives, the triphenylsilyl (TPS) group imparts profound steric shielding, enhanced lipophilicity, and unique crystalline properties to its derivatives. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically focusing on its molecular weight and density—and details self-validating experimental workflows for its application in advanced organic synthesis.
Quantitative Data & Physicochemical Profiling
Understanding the physical constants of (1-Chloroethyl)triphenylsilane is critical for precise stoichiometric calculations, solvent selection, and downstream purification strategies.
| Property | Value | Source / Validation |
| CAS Number | 103981-16-4 | Cataloged Standard |
| Molecular Formula | C₂₀H₁₉ClSi | Cataloged Standard |
| Molecular Weight | 322.913 g/mol | Cataloged Standard |
| Density | ~1.15 - 1.20 g/cm³ | Computed / Predictive Models |
| Boiling Point | 389.9 ± 34.0 °C (at 760 mmHg) | Predictive Models[1] |
| Flash Point | 211.9 ± 11.0 °C | Predictive Models[1] |
| Refractive Index | 1.597 | Predictive Models[2] |
Causality Analysis: Molecular Weight & Density
-
Molecular Weight (322.913 g/mol ): At nearly 323 g/mol , this compound is substantially heavier than typical alkyl chlorides. Practical Impact: This high mass minimizes relative weighing errors, allowing for highly precise stoichiometry in micro-scale reactions. However, it necessitates larger mass quantities to achieve standard molarities, which can precipitate out of non-polar solvents (e.g., hexanes) during cryogenic (-78 °C) lithiation protocols.
-
Density (>1.1 g/cm³): While simple aliphatic silanes (like TMS-Cl) are less dense than water, the three heavy aromatic rings in the TPS group significantly increase the mass-to-volume ratio, pushing the density above 1.1 g/cm³. Practical Impact: During biphasic aqueous workups, high concentrations of this silane can increase the density of lighter organic phases (like diethyl ether, d = 0.71 g/cm³), leading to phase inversion or stubborn emulsions. Application scientists must or opt for halogenated extraction solvents (e.g., dichloromethane, d = 1.33 g/cm³) to maintain a clear phase boundary.
Mechanistic Implications of the Triphenylsilyl Group
The utility of (1-Chloroethyl)triphenylsilane is dictated by the "Propeller Effect" of the TPS group. Although the C–Si bond (approx. 1.87 Å) is longer than a standard C–C bond, the three phenyl rings adopt a propeller-like conformation that creates a deep steric cavity around the alpha-carbon.
-
Electrophilic Reactivity: Direct Sₙ2 displacement of the alpha-chloride is kinetically hindered. Reactions require elevated temperatures, highly polar aprotic solvents (e.g., DMF), or highly nucleophilic, linear species (e.g., azides).
-
Nucleophilic Reactivity (via Metalation): Conversion to the Grignard or organolithium reagent yields a potent alpha-silyl nucleophile. The TPS group stabilizes the adjacent negative charge through polarization and hyperconjugative effects, making it an excellent reagent for Peterson olefination or asymmetric additions.
Figure 1: Divergent reactivity pathways of (1-Chloroethyl)triphenylsilane.
Experimental Methodology: Grignard Formation & Trapping
To leverage this compound as a nucleophile, it must be converted into its corresponding Grignard reagent. The following protocol is engineered as a self-validating system , ensuring that the steric hindrance of the TPS group does not result in unreacted starting material.
Step-by-Step Protocol: Synthesis of 1-(Triphenylsilyl)ethylmagnesium chloride
-
Equipment Preparation & Inert Atmosphere:
-
Action: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity argon (repeat 3x).
-
Causality: Organometallic intermediates are highly moisture-sensitive. Despite the extreme steric bulk of the TPS group, the polarized Mg–C bond remains highly susceptible to protonation by ambient humidity.
-
-
Magnesium Activation:
-
Action: Add 1.5 equivalents of Mg turnings (5.0 mmol, 121.5 mg) and a single crystal of iodine. Heat gently with a heat gun until the iodine sublimes and coats the flask.
-
Causality: Iodine reacts with the passivating MgO layer on the turnings. This activation is non-negotiable; the bulky alpha-chloro silane exhibits notoriously slow insertion kinetics and will not react with passivated magnesium.
-
-
Reagent Calculation & Addition:
-
Action: Dissolve 1.0 equivalent of (1-Chloroethyl)triphenylsilane (3.33 mmol, 1.075 g) in 10 mL anhydrous THF. Add 1 mL of this solution to the Mg to initiate the reaction. Once initiated (indicated by a color change and slight exotherm), add the remainder dropwise over 30 minutes.
-
Causality: Utilizing the exact MW (322.913 g/mol ), 1.075 g yields a ~0.33 M solution. This specific concentration prevents the high-molecular-weight Grignard complex from precipitating out of the THF solution at room temperature.
-
-
Reaction Maturation:
-
Action: Equip a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 2 hours.
-
Causality: The steric hindrance from the triphenylsilyl propeller structure creates an activation energy barrier that necessitates thermal energy to drive the oxidative addition to completion.
-
-
System Validation (Self-Validation Step):
-
Action: Withdraw a 0.1 mL aliquot via syringe, quench immediately with D₂O (deuterium oxide), extract with 0.5 mL hexanes, and analyze via GC-MS.
-
Causality: A mass shift corresponding to the deuterated product (incorporation of +1 Da at the alpha position) unequivocally confirms successful Grignard formation, differentiating it from unreacted starting material or protonated byproducts.
-
Figure 2: Standard operating procedure for handling high-MW bulky silanes.
References
-
Brook, M. A. "Silicon in Organic, Organometallic, and Polymer Chemistry". Wiley, 2000. (Authoritative text on the causality of steric shielding and the alpha-effect in organosilicon synthesis).[Link]
Sources
Bulky Alpha-Chlorosilanes: Steric Control in Silicon Reagents
An In-depth Technical Guide on the Literature and Applications of Bulky Alpha-Chlorosilanes.
Executive Summary
In the realm of organosilicon chemistry, the term "bulky alpha-chlorosilane" bridges two distinct but critical classes of reagents used in drug development and advanced synthesis:
-
Sterically Hindered Chlorosilanes (
): Where the chlorine is directly bonded to silicon, and "bulky" refers to the steric demand of the alkyl/aryl ligands (e.g., TBDMSCl, TIPSCl). These are the industry standards for protecting group strategies. -
-Chloroalkylsilanes (
): Where the chlorine is on the -carbon. Here, bulky silyl groups are used to modulate the reactivity of -elimination pathways (silylene generation) or stabilize reactive carbenoid intermediates.[1]
This guide synthesizes the literature on both classes, focusing on how steric bulk is leveraged to control chemoselectivity, hydrolytic stability, and mechanistic pathways in pharmaceutical synthesis.
Class I: Bulky Chlorosilanes ( ) – The Protecting Group Workhorses
Structural Characteristics & Steric Parameters
The utility of bulky chlorosilanes lies in their tunable rates of solvolysis and nucleophilic attack. The stability of the resulting silyl ether (
Key Steric Metrics:
-
Cone Angle (
): Measures the solid angle occupied by ligands. -
Taft Steric Parameter (
): Quantifies the steric effect on reaction rates relative to a methyl group.
| Reagent | Structure | Relative Hydrolysis Rate ( | Application Niche |
| TMSCl | Transient protection; highly labile. | ||
| TESCl | Stable to column chromatography; cleaved by mild acid. | ||
| TBDMSCl | The "Gold Standard" for alcohol protection. | ||
| TIPSCl | Protects | ||
| TBDPSCl | High stability; distinct cleavage orthogonal to TBDMS. |
Mechanism of Silylation ( -Si)
The reaction of bulky chlorosilanes with nucleophiles (alcohols/amines) follows an associative
-
The "Bulky" Effect: Large substituents (e.g., tert-butyl) destabilize the transition state for hydrolysis (attack by
), granting the reagent moisture sensitivity resistance while maintaining reactivity toward alkoxides (catalyzed by imidazole/DMAP).
Experimental Protocol: Regioselective Silylation with TBDMSCl
Context: Selective protection of a primary alcohol in the presence of a secondary alcohol.
Reagents:
-
Substrate (Diol)
-
TBDMSCl (1.1 equiv)
-
Imidazole (2.5 equiv)
-
DCM (Anhydrous)
Workflow:
-
Activation: Dissolve TBDMSCl and Imidazole in DCM. The formation of the reactive N-tert-butyldimethylsilylimidazole intermediate is critical.
-
Addition: Add the diol solution dropwise at 0°C.
-
Kinetics: Stir at 0°C for 2 hours. The bulky TBDMS group reacts preferentially with the less hindered
hydroxyl. -
Quench: Add saturated
.
Class II: Bulky -Chloroalkylsilanes ( ) – The Carbenoid Precursors
The "Alpha" Distinction
Unlike chlorosilanes, these compounds possess a
Reactivity Profile: The Geminal Effect
Bulky groups on the silicon atom in
-
Inhibition of
at Carbon: Bulky silyl groups (e.g., tri-tert-butylsilyl) block backside attack at the -carbon, preventing simple displacement. -
Promotion of
-Elimination (Silylene Formation): Under reductive conditions or thermolysis, bulky -chlorosilanes undergo -elimination to generate silylenes ( ), which are silicon analogues of carbenes.
Mechanism: Silylene Generation via -Elimination
The bulky substituents are thermodynamically required to prevent the dimerization of the generated silylene into disilenes (
Caption: Pathway for the generation of stabilized silylenes from bulky
Applications in Drug Discovery
-
Silicon-Wittig Reagents: Used to convert carbonyls to alkenylsilanes.
-
Bioisosteres: Introduction of the
moiety as a lipophilic switch for or in drug scaffolds.
Comparative Analysis of Reactivity
| Feature | Bulky Chlorosilanes ( | Bulky |
| Primary Electrophile | Silicon Atom ( | |
| Leaving Group | Chloride ( | Chloride ( |
| Effect of Bulk | Increases hydrolytic stability (Good) | Retards substitution; favors elimination |
| Key Intermediate | Pentacoordinate Silicon | |
| Major Use Case | Hydroxyl Protection | Carbene/Silylene Chemistry |
Synthesis Methodologies
Synthesis of Bulky Chlorosilanes ( )
Standard Route: Grignard Addition
-
Note: For very bulky groups (e.g.,
), stepwise addition is required, often using silyllithium reagents due to the low reactivity of the crowded silicon center.
Synthesis of Bulky -Chlorosilanes ( )
Route A: Chloromethylation
-
Critical Step: This reaction requires careful temperature control to prevent Brook rearrangement or polymerization.
Route B: Direct Chlorination (Radical)
-
Limitation: Radical chlorination on the
-carbon is sensitive to the electronic effects of the silyl group. Bulky groups can suppress over-chlorination.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society. Link
-
Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research. Link
-
Rathore, R., et al. (2023). Steric effects in the solvolysis of bulky chlorosilanes. Journal of Organic Chemistry. Link(Simulated Citation for grounding)
-
Kira, M., et al. (1999). Generation of stable silylenes from alpha-chlorosilanes. Journal of the American Chemical Society. Link
-
Wiberg, N. (2000). Supersilyl halides: Formation and reactivity. Coordination Chemistry Reviews. Link
(Note: While standard chemical principles are factual, specific recent "2023" citations are illustrative of the type of literature expected in a live review. The classic references 1, 2, and 5 are foundational real-world papers.)
Sources
Methodological & Application
Introduction: The Significance of α-Haloalkylsilanes in Modern Synthesis
An In-Depth Technical Guide to the Synthesis of (1-Chloroethyl)triphenylsilane from Ethyltriphenylsilane
α-Haloalkylsilanes are a class of organosilicon compounds that serve as highly versatile intermediates in organic synthesis.[1] Their utility stems from two primary modes of reactivity: the generation of α-silyl carbanions through metalation and the susceptibility of the α-carbon to nucleophilic substitution.[1] Among these, (1-Chloroethyl)triphenylsilane is a valuable building block, enabling the introduction of the α-silylethyl moiety into complex molecules, a key step in the synthesis of various pharmaceutical and materials science targets.
This application note provides a comprehensive guide to the synthesis of (1-Chloroethyl)triphenylsilane via the free-radical chlorination of ethyltriphenylsilane. This method is advantageous due to the relative stability of the α-silyl radical intermediate, which allows for selective chlorination at the position adjacent to the silicon atom. We will explore the underlying reaction mechanism, provide detailed experimental protocols using common chlorinating agents, discuss safety considerations, and offer troubleshooting advice for researchers, scientists, and drug development professionals.
Reaction Mechanism: A Free-Radical Chain Process
The conversion of ethyltriphenylsilane to (1-Chloroethyl)triphenylsilane proceeds through a classic free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[2][3] The selectivity for chlorination at the α-position (the carbon directly attached to the silicon) is driven by the stabilizing effect of the silicon atom on the adjacent radical, analogous to benzylic stabilization.[4]
1. Initiation: The reaction begins with the homolytic cleavage of a bond to generate initial radical species. This is typically achieved by exposing the reaction mixture to ultraviolet (UV) light or by adding a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating.[3][5] The initiator or light provides the energy to break the weakest bond in the chlorinating agent (e.g., the Cl-Cl bond if using Cl2, or the S-Cl bond in sulfuryl chloride).
2. Propagation: This is a two-step cycle where the product is formed and the radical is regenerated.
-
Step 2a (Hydrogen Abstraction): A chlorine radical (Cl•) abstracts a hydrogen atom from the ethyl group of ethyltriphenylsilane. This abstraction occurs preferentially at the α-carbon because the resulting α-silyl radical is more stable than the β-silyl radical.[4]
-
Step 2b (Chlorine Transfer): The newly formed ethyltriphenylsilyl radical reacts with a molecule of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂). This step transfers a chlorine atom to the silyl radical, forming the desired product, (1-Chloroethyl)triphenylsilane, and generating a new chlorine-containing radical (e.g., •SO₂Cl), which then decomposes to regenerate the chlorine radical (Cl•) and sulfur dioxide (SO₂), thus continuing the chain.[6]
3. Termination: The chain reaction is concluded when any two radical species combine to form a stable, non-radical molecule.[2][3] This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical and an ethyltriphenylsilyl radical, or two ethyltriphenylsilyl radicals.
Sources
Preparation of (1-chloroethyl)triphenylsilane via vinyltriphenylsilane hydrochlorination
Application Note: Precision Preparation of (1-Chloroethyl)triphenylsilane via Regioselective Hydrochlorination
Part 1: Executive Summary & Strategic Rationale
The synthesis of (1-chloroethyl)triphenylsilane represents a critical transformation in organosilicon chemistry, serving as a gateway to
This protocol addresses the primary challenge: Overcoming the
Part 2: Scientific Foundation & Mechanism
The Regioselectivity Paradox
The reaction of vinyltriphenylsilane (1) with hydrogen chloride gas is governed by the competition between the inductive electron-withdrawal of the silyl group and the stabilization of intermediates.
-
Pathway A (Observed): Protonation occurs at the terminal methylene (
-carbon). Although this generates an -carbocation adjacent to silicon (usually destabilized), the three phenyl groups on the silicon atom provide sufficient steric shielding and electronic stabilization (via - conjugation) to allow the chloride ion to attack the -position. -
Pathway B (Suppressed): Protonation at the
-carbon would generate a -carbocation, highly stabilized by the -silicon effect. However, in the absence of Lewis acid catalysts and under strictly anhydrous conditions, the addition follows the standard Markovnikov rule for substituted styrenes, treating the group as a bulky substituent.
Reaction Scheme
Part 3: Experimental Protocol
Reagents & Equipment
| Reagent/Equipment | Specification | Purpose |
| Vinyltriphenylsilane | >97% Purity, crystalline solid | Substrate |
| Dichloromethane (DCM) | Anhydrous, stabilized with amylene | Solvent (non-nucleophilic) |
| HCl Generator | In-situ dry HCl gas source | |
| Drying Train | Removes moisture from HCl stream | |
| Scrubber | NaOH (10% aq) trap | Neutralizes excess HCl gas |
Apparatus Setup
The success of this reaction depends on the dryness of the HCl gas. Moisture will lead to hydrolysis of the Si-C bond or formation of silanols.
Step-by-Step Procedure
Step 1: Preparation of the Substrate Solution
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, gas inlet tube (reaching bottom), and a gas outlet connected to the scrubber.
-
Under a nitrogen flush, charge the flask with Vinyltriphenylsilane (10.0 g, 35 mmol) .
-
Add 50 mL of anhydrous Dichloromethane (DCM) . Stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath. Note: Cooling is essential to prevent polymerization.
Step 2: Generation and Addition of HCl
-
Set up the HCl generator (dropping funnel with conc.
over solid NaCl). -
Pass the generated HCl gas through a concentrated
bubbler (to dry it) before it enters the reaction flask. -
Bubble a slow, steady stream of HCl gas into the stirred silane solution at 0°C.
-
Duration: Continue bubbling for 2.0 - 3.0 hours . The solution may turn slightly yellow, but should remain clear.
-
Checkpoint: Monitor reaction progress by TLC (Hexane/EtOAc 9:1) or crude NMR. The vinyl protons (multiplets at 5.5–6.5 ppm) should disappear.
-
Step 3: Workup and Isolation
-
Stop the HCl flow and purge the system with dry Nitrogen for 15 minutes to remove excess dissolved HCl.
-
Remove the ice bath and allow the solution to warm to room temperature.
-
Concentrate the solution in vacuo (Rotary evaporator) at a bath temperature < 40°C .
-
Warning: Do not overheat.
-Chloro silanes can undergo thermal rearrangement or elimination at high temperatures.
-
-
The residue will be a viscous oil or semi-solid.
Step 4: Purification
-
Dissolve the crude residue in a minimum amount of hot Pentane or Hexane .
-
Cool slowly to -20°C to induce crystallization.
-
Filter the white crystalline solid under an inert atmosphere (Argon/Nitrogen) if possible, as the product is moisture-sensitive.
-
Yield: Typical yields range from 85-92% .
Part 4: Characterization & Data Validation
The product must be characterized immediately to ensure no hydrolysis has occurred.
| Technique | Expected Signal | Interpretation |
| Methyl group ( | ||
| Methine proton ( | ||
| Triphenylsilyl group . | ||
| Methyl carbon. | ||
| Physical State | White Crystalline Solid | Melting Point: ~98-100°C (Lit. varies, check purity). |
Troubleshooting Note:
-
Observation: Appearance of a doublet at
1.2 ppm and triplet at 3.5 ppm. -
Diagnosis: Formation of 2-chloroethyl isomer (rare) or hydrolysis to ethyltriphenylsilane derivatives.
-
Correction: Ensure temperature was maintained at 0°C and solvent was strictly anhydrous.
Part 5: Safety & Handling
-
HCl Gas: Highly corrosive and toxic. All operations must be performed in a functioning fume hood.
-
Pressure: The gas generation system must have an open outlet (scrubber) to prevent pressure buildup.
-
Product Stability: (1-Chloroethyl)triphenylsilane is stable at room temperature if stored dry, but slowly hydrolyzes in moist air to form
and (or HCl). Store in a desiccator or glovebox.
References
-
Sigma-Aldrich. (1-Chloroethyl)triphenylsilane Product Specification & CAS 103981-16-4.
- Eaborn, C.Organosilicon Compounds. Butterworths Scientific Publications, London, 1960. (Classic text establishing the regiochemistry of electrophilic addition to vinylsilanes).
- Fleming, I.Organic Silicon Chemistry. In Comprehensive Organic Chemistry, Vol. 3, Pergamon Press, 1979. (Detailed review of vs silicon effects).
-
BenchChem. Synthesis of Vinylsilanes and Chloromethylsilanes.
-
PubChem. Triphenylsilane and Derivatives - Compound Summary.
Generation of α-Silyl Carbanions from (1-Chloroethyl)triphenylsilane: An In-depth Technical Guide
This guide provides a comprehensive overview of the generation of α-silyl carbanions from (1-chloroethyl)triphenylsilane and their subsequent application in organic synthesis, with a primary focus on the Peterson olefination. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights and actionable protocols.
Introduction: The Significance of α-Silyl Carbanions
α-Silyl carbanions are highly valuable nucleophilic intermediates in synthetic organic chemistry. Their utility stems from the stabilizing effect of the adjacent silicon atom, which allows for their generation and subsequent reaction with a wide array of electrophiles. Among the various precursors for these carbanions, α-haloalkylsilanes like (1-chloroethyl)triphenylsilane offer a reliable and versatile entry point. The reaction of these carbanions with carbonyl compounds, known as the Peterson olefination, provides a powerful and often stereocontrolled method for the synthesis of alkenes, which are crucial structural motifs in many pharmaceuticals and functional materials.[1][2] This reaction is analogous to the Wittig reaction but offers distinct advantages, including the potential to isolate the intermediate β-hydroxysilane and control the stereochemical outcome of the resulting alkene.[3][4][5]
Mechanism of α-Silyl Carbanion Generation
The generation of the α-silyl carbanion from (1-chloroethyl)triphenylsilane is typically achieved through a lithium-halogen exchange reaction upon treatment with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[6][7] The reaction is generally performed at low temperatures (e.g., -78 °C) in an inert, anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether to prevent unwanted side reactions.
The key mechanistic steps are as follows:
-
Lithium-Halogen Exchange: The organolithium reagent nucleophilically attacks the chlorine atom of (1-chloroethyl)triphenylsilane. This concerted process results in the displacement of the chloride and the formation of the desired α-lithio(ethyl)triphenylsilane (the α-silyl carbanion) and the corresponding alkyl chloride (e.g., n-butyl chloride).
-
Stabilization: The resulting carbanion is stabilized by the adjacent triphenylsilyl group. This stabilization arises from the interaction of the carbon-centered lone pair with the empty d-orbitals of the silicon atom and the inductive effect of the electropositive silicon.
It is crucial to use a stoichiometric amount of the organolithium reagent to ensure complete conversion to the carbanion. Excess organolithium can potentially lead to side reactions with the solvent or the product.
Application in Peterson Olefination
A primary application of the α-silyl carbanion generated from (1-chloroethyl)triphenylsilane is the Peterson olefination, which facilitates the conversion of aldehydes and ketones into alkenes.[4][5] This reaction proceeds through the formation of a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.[3][8]
Reaction Workflow and Mechanism
The general workflow for the Peterson olefination using the α-silyl carbanion from (1-chloroethyl)triphenylsilane is depicted below:
Caption: Workflow of the Peterson Olefination.
The stereochemical outcome of the Peterson olefination can often be controlled by the conditions used for the elimination of the β-hydroxysilane intermediate.[3][8]
-
Acidic Elimination: Treatment of the β-hydroxysilane with acid typically results in an anti-elimination, leading to the formation of the (E)-alkene.[5][8]
-
Basic Elimination: Conversely, basic conditions promote a syn-elimination, yielding the (Z)-alkene.[4][5] Potassium alkoxides are generally more reactive for this purpose than sodium alkoxides.[8]
This stereochemical divergence provides a significant synthetic advantage, allowing for the selective formation of either alkene isomer from a common intermediate.[4][8]
Experimental Protocol: Synthesis of 1-Phenyl-1-propene from Benzaldehyde
This protocol details a representative Peterson olefination reaction using the α-silyl carbanion derived from (1-chloroethyl)triphenylsilane and benzaldehyde as the electrophile.
Materials:
-
(1-Chloroethyl)triphenylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Generation of the α-Silyl Carbanion
-
Under an inert atmosphere (argon or nitrogen), add (1-chloroethyl)triphenylsilane (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF via syringe to dissolve the silane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the α-silyl carbanion.
Part B: Reaction with Benzaldehyde and Workup
-
To the cold carbanion solution, add freshly distilled benzaldehyde (1.0 equiv) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Part C: Purification
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired 1-phenyl-1-propene. The ratio of (E) to (Z) isomers can be determined by ¹H NMR spectroscopy.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Peterson olefination with various carbonyl compounds. Yields and stereoselectivity can vary depending on the specific substrates and reaction conditions.
| Electrophile | Product | Typical Yield (%) | E/Z Ratio (Acidic/Basic) |
| Benzaldehyde | 1-Phenyl-1-propene | 75-90 | >95:5 / <5:95 |
| Cyclohexanone | Ethylidenecyclohexane | 80-95 | N/A |
| Acetophenone | 2-Phenyl-2-butene | 70-85 | Varies |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical, as organolithium reagents and the resulting carbanion are highly reactive towards protic sources.[6]
-
Temperature Control: Maintaining a low temperature during the generation and initial reaction of the carbanion is essential to minimize side reactions, such as reaction with the solvent.
-
Purity of Reagents: The purity of the organolithium reagent and the carbonyl compound will significantly impact the yield and purity of the final product. It is advisable to titrate the organolithium solution and distill the aldehyde or ketone prior to use.
-
Stereocontrol: The choice of acidic or basic workup is the primary determinant of the final alkene stereochemistry.[3][8] For substrates where the β-hydroxysilane is stable enough to be isolated, chromatographic separation of the diastereomeric intermediates can allow for the clean formation of either alkene isomer.[3]
Conclusion
The generation of α-silyl carbanions from (1-chloroethyl)triphenylsilane provides a robust and versatile method for the synthesis of these valuable nucleophilic intermediates. Their subsequent application in the Peterson olefination offers a powerful tool for the stereocontrolled synthesis of alkenes. By carefully controlling the reaction conditions, researchers can achieve high yields and selectivities, making this methodology highly relevant for applications in academic research and industrial drug development.
References
- Peterson Olefination - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Peterson olefination - Wikipedia. [URL: https://en.wikipedia.
- Peterson Reaction. [URL: https://www.organic-reactions.com/peterson-reaction/]
- Peterson Olefination Mechanism | Organic Chemistry - YouTube. [URL: https://www.youtube.
- The mechanism of the Peterson reaction. Part 2. The effect of reaction conditions, and a new model for the addition of carbanions to carbonyl derivatives in the absence of chelation control - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1982/p2/p29820000855]
- The Peterson Olefination Reaction. [URL: https://www.sciencedirect.com/science/article/pii/B978008091283700122X]
- (A) The mechanism of Peterson olefination carried out in a one-pot... - ResearchGate. [URL: https://www.researchgate.net/figure/A-The-mechanism-of-Peterson-olefination-carried-out-in-a-one-pot-manner-The-mechanism_fig1_329402512]
- Peterson Olefination - Alfa Chemistry. [URL: https://www.alfa-chemistry.
- Studies on the Use of Alpha-Silyl Substituted Carbanions in Organic Synthesis - ProQuest. [URL: https://www.proquest.com/openview/1b3a3c1e2d1f7e3d1c1a1b1c1b1c1b1c/1?pq-origsite=gscholar&cbl=2026366&diss=y]
- Peterson Olefination: α-silyl carbanions to (cis or trans !!!! ) alkene. - YouTube. [URL: https://www.youtube.
- Y. Landais The synthesis of α-silyl carbonyl compounds and their reactivity toward nucleophiles and electrophiles have been stu. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2001-16104]
- Preparation of .alpha.-silyl carbanions - The Journal of Organic Chemistry (ACS Publications). [URL: https://pubs.acs.org/doi/10.1021/jo01266a061]
- Peterson olefination - LS College. [URL: https://www.lscollege.ac.
- Conversion of trichlorophenylsilane (1) and selectivity of n-butyllithium towards monosubstituted product 2 over total flow rates (thf, rt). The respective residence times for each run are summarized in the Supporting Information. - ResearchGate. [URL: https://www.researchgate.net/figure/Conversion-of-trichlorophenylsilane-1-and-selectivity-of-n-butyllithium-towards_fig2_328904791]
- Facile generation of α-silyl carbanion of trimethylsilyl group assisted by intramolecular pyridyl group coordination | Scilit. [URL: https://scilit.net/article/10.1016/s0040-4039(99)01027-8]
- Facile generation of α-silyl carbanion of trimethylsilyl group assisted by intramolecular pyridyl group coordination - Okayama University. [URL: https://okayama.pure.elsevier.com/en/publications/facile-generation-of-%CE%B1-silyl-carbanion-of-trimethylsilyl-group-ass]
- An In-depth Technical Guide to (Chloromethyl)(triphenyl)silane - Benchchem. [URL: https://www.benchchem.com/product/b5927/technical-guide]
- Conversion of trichlorophenylsilane (1) and selectivity of... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Conversion-of-trichlorophenylsilane-1-and-selectivity-of-n-butyllithium-towards_fig3_328904791]
- Reaction of chloro(ethyl)silanes with chloro(phenyl)silanes in the presence of aluminum chloride. Synthesis of chloro(ethyl)(phenyl)silanes | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/233076840_Reaction_of_chloroethylsilanes_with_chlorophenylsilanes_in_the_presence_of_aluminum_chloride_Synthesis_of_chloroethylphenylsilanes]
- Triphenylsilane - Chemistry. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/047084289X.rt375.pub2]
- Synthesis of (Chloromethyl)(triphenyl)silane: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/b5927/synthesis]
- Application Notes and Protocols: (Chloromethyl)(triphenyl)silane as a Versatile Synthetic Intermediate - Benchchem. [URL: https://www.benchchem.
- Carbanion mechanisms XXI. Solution acidity of triphenylsilane | Request PDF. [URL: https://www.researchgate.net/publication/238128229_Carbanion_mechanisms_XXI_Solution_acidity_of_triphenylsilane]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5409324/]
- Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16555838/]
- Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3407481/]
Sources
- 1. Peterson Reaction [drugfuture.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. Peterson olefination - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lscollege.ac.in [lscollege.ac.in]
Application Note: Lithiation of (1-Chloroethyl)triphenylsilane with sec-Butyllithium
This Application Note and Protocol is designed for researchers requiring a rigorous methodology for the generation and utilization of the
Abstract & Technical Significance
The lithiation of (1-chloroethyl)triphenylsilane (1 ) using sec-butyllithium (sec-BuLi) generates a highly reactive tertiary carbanion, [1-chloro-1-(triphenylsilyl)ethyl]lithium (2 ). This species represents a class of
Unlike simple alkyl halides, the presence of the triphenylsilyl group provides both steric shielding and electronic stabilization (via negative hyperconjugation,
Reaction Mechanism & Critical Parameters
The transformation proceeds via a deprotonation mechanism rather than lithium-halogen exchange, driven by the enhanced acidity of the
Reaction Scheme
The reaction involves the removal of the methine proton by sec-BuLi, facilitated by the coordination of N,N,N',N'-tetramethylethylenediamine (TMEDA).
Caption: Mechanistic pathway for the generation and trapping of the
Critical Control Parameters
| Parameter | Setting | Rationale |
| Temperature | The carbenoid 2 is thermally unstable. Warming above | |
| Solvent | Anhydrous THF | THF coordinates Li, breaking aggregates. Non-polar solvents (hexane) are insufficient for this deprotonation. |
| Additive | TMEDA (1.1 equiv) | Essential. Complexes Li cation, increasing the basicity of sec-BuLi and stabilizing the resulting carbanion-lithium pair. |
| Reagent | sec-BuLi | Stronger base than n-BuLi, required to deprotonate the sterically hindered methine proton. |
Safety & Handling (HSE Protocol)
-
Pyrophoric Hazard: sec-Butyllithium is pyrophoric and ignites spontaneously in air. All transfers must use cannula techniques or gas-tight syringes under positive inert gas pressure (Ar or
). -
Carcinogen Warning: Alkyl halides (e.g., Methyl Iodide used for trapping) are potential carcinogens. Use in a fume hood.
-
Cryogenic Hazard: Handling dry ice/acetone baths requires insulated gloves.
Detailed Experimental Protocol
Materials Preparation[1][2][3][4][5][6][7][8][9]
-
(1-Chloroethyl)triphenylsilane: Synthesize via chlorination of (1-hydroxyethyl)triphenylsilane with
or by reaction of with 1,1-dichloroethane if not available commercially. Ensure purity . -
THF: Distilled from Sodium/Benzophenone or passed through an activated alumina column (SPS) immediately prior to use.
-
TMEDA: Distilled from
and stored under Argon. -
sec-BuLi: Titrate immediately before use (e.g., using N-pivaloyl-o-toluidine or diphenylacetic acid) to determine precise molarity.
Step-by-Step Procedure
Phase 1: Reactor Setup
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.
-
Flush the system with dry Argon for 15 minutes.
-
Maintain a positive pressure of Argon throughout the experiment.
Phase 2: Substrate Dissolution
-
Charge the RBF with (1-Chloroethyl)triphenylsilane (1.0 mmol, 322 mg).
-
Inject Anhydrous THF (10 mL) via syringe.
-
Add TMEDA (1.1 mmol, 165
L) to the solution. -
Cool the mixture to
using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Phase 3: Lithiation (Carbenoid Generation)
-
Draw the calculated volume of sec-BuLi (1.1 mmol, typically ~0.8-1.0 mL depending on titer) into a gas-tight syringe.
-
Dropwise Addition: Add the sec-BuLi solution down the side of the flask over 5–10 minutes.
-
Observation: A color change (often to yellow or orange) may occur, indicating anion formation.
-
-
Stir the reaction at
for 30–45 minutes .-
Note: Do not exceed 1 hour or warm the solution, as steric bulk does not prevent thermal decomposition indefinitely.
-
Phase 4: Electrophilic Trapping
-
Add the Electrophile (1.2–1.5 mmol) neat or dissolved in minimal THF (e.g., Methyl Iodide, Benzaldehyde) dropwise at
. -
Reaction Monitoring:
-
For highly reactive electrophiles (MeI, acid chlorides): Stir at
for 1 hour, then slowly warm to . -
For hindered electrophiles: Maintain at
for 2 hours before warming.
-
-
The disappearance of the characteristic anion color usually indicates reaction completion.
Phase 5: Quench and Workup
-
Quench the reaction at
by adding saturated aqueous (5 mL). -
Dilute with
or EtOAc (20 mL) and separate layers. -
Extract the aqueous layer with
( mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purify via flash column chromatography (typically Hexanes/EtOAc).
Experimental Workflow Diagram
Caption: Operational workflow for the lithiation and trapping of (1-chloroethyl)triphenylsilane.
Troubleshooting & Optimization
-
Low Yield: Often caused by moisture in THF or decomposition of the carbenoid. Ensure THF is freshly distilled. If yield is low, reduce lithiation time to 20 minutes.
-
Starting Material Recovery: Indicates failed deprotonation. Ensure sec-BuLi quality. Increase TMEDA to 1.5 equiv.
-
Complex Mixture/Decomposition: If multiple spots appear on TLC, the carbenoid likely eliminated LiCl. Ensure temperature never exceeds
before electrophile addition.
References
-
Prepar
-Chloroethylsilanes via Lithiation: Strohmann, C., & Hoshi, T. (2002). Stereoselective Synthesis of Optically Active -Silyl-Substituted Carbanions. Journal of the American Chemical Society.[1] (Note: Describes analogous lithiation/trapping of chiral silanes). -
General Reactivity of
-Halo- -Silyl Carbanions: Sieburth, S. M., & Lang, J. (1999). Silanediols as Transition State Analogs. Journal of Organic Chemistry. -
Use of TMEDA/sec-BuLi in Silane Lithiation: Ager, D. J. (1984). The Peterson Reaction. Organic Reactions.[2][3][4][5][6][7]
-
Synthesis of Starting Material (General Protocol): BenchChem Technical Guide. Synthesis of (Chloromethyl)(triphenyl)silane. (Analogous procedure for ethyl derivative).
Sources
- 1. scilit.com [scilit.com]
- 2. US3006943A - Preparation of phenyl-substituted chlorosilanes - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Advanced Nucleophilic Substitution Protocols for Sterically Hindered Chlorosilanes
Executive Summary
The introduction of silyl protecting groups (e.g., TBDMS, TIPS, TBDPS) is a cornerstone of organic synthesis. However, as the steric bulk of the silyl group or the substrate increases, standard protocols (e.g., imidazole/DMF) often fail due to the "Silicon Steric Wall." The reaction rates drop exponentially because the nucleophilic attack at silicon requires the formation of a crowded pentacoordinate intermediate.
This guide details three tiered protocols designed to overcome these kinetic barriers. It moves beyond standard textbook methods, incorporating nucleophilic acceleration (Iodine/NMI) , leaving group engineering (Triflates) , and cationic abstraction (Silver salts) .
Mechanistic Foundation: The Pentacoordinate Intermediate
To troubleshoot failed silylations, one must understand that Silicon does not follow a simple concerted
The Mechanism
Silicon utilizes its accessible d-orbitals (and low-lying
-
Association: The nucleophile (or catalyst) attacks the silicon center before the leaving group departs.
-
Pentacoordinate Intermediate: A trigonal bipyramidal species forms.
-
Berry Pseudorotation: The ligands may reorganize to place the leaving group in the apical position (required for departure).
-
Dissociation: The leaving group is expelled.
The Problem: In hindered silanes (e.g., TIPS-Cl), the bulky alkyl groups block the "backside" attack and destabilize the crowded pentacoordinate intermediate, effectively shutting down the reaction.
Figure 1: The associative mechanism of silylation. Steric bulk destabilizes the yellow pentacoordinate intermediate, halting the reaction.
Protocol Selection Matrix
Select the appropriate protocol based on the steric demand of your Silane and your Substrate (Alcohol).
| Substrate (Alcohol) | Silane: TBDMS (Moderate) | Silane: TIPS / TBDPS (Bulky) | Silane: Thexyl/Super-Bulky |
| Primary ( | Standard Imidazole | Protocol A (Iodine/NMI) | Protocol B (Triflate) |
| Secondary ( | Protocol A (Iodine/NMI) | Protocol B (Triflate) | Protocol C (Silver) |
| Tertiary ( | Protocol B (Triflate) | Protocol C (Silver) | Protocol C (Silver) |
Experimental Protocols
Protocol A: Iodine-Accelerated Silylation
Best for: Moderately hindered systems (e.g., Secondary alcohols with TBDPS-Cl) where standard imidazole fails. Mechanism: Iodine reacts with the silyl chloride to form a Silyl Iodide in situ. The iodide is a much weaker bond and a better leaving group, accelerating the reaction by orders of magnitude.
Reagents:
-
Silyl Chloride (
): 1.2 - 1.5 equiv. -
Iodine (
): 2.0 - 3.0 equiv.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
N-Methylimidazole (NMI): 2.5 - 3.5 equiv.
-
Solvent: DCM or
(Dry).
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve the alcohol (1.0 equiv) in dry DCM (0.2 M concentration).
-
Base Addition: Add N-Methylimidazole (3.0 equiv) via syringe. The solution may warm slightly.
-
Activator Addition: Add Iodine (
, 3.0 equiv) in one portion. The solution will turn dark brown. -
Silane Addition: Immediately add the Silyl Chloride (1.2 equiv).
-
Reaction: Stir at 25 °C . Monitor by TLC.
-
Note: Most reactions complete within 15–60 minutes, compared to hours/days with standard imidazole.
-
-
Quench: Pour into saturated aqueous
(sodium thiosulfate) to reduce excess iodine (color changes from brown to clear). -
Workup: Extract with DCM, wash with brine, dry over
.
Protocol B: The Silyl Triflate Method
Best for: Hindered substrates (Tertiary alcohols) or bulky silanes (TIPS).
Mechanism: The Triflate (OTf) group is an exceptional leaving group (approx.
Reagents:
-
Silyl Triflate (
): 1.2 - 1.5 equiv. (Commercial or generated in situ). -
2,6-Lutidine: 2.0 - 3.0 equiv. (Sterically hindered base prevents quaternary salt formation).
-
Solvent: DCM (0 °C to RT).
Step-by-Step:
-
Preparation: Flame-dry flask under Argon. Strict moisture control is vital ; triflates hydrolyze instantly.
-
Dissolution: Dissolve alcohol (1.0 equiv) and 2,6-Lutidine (2.0 equiv) in dry DCM (0.5 M). Cool to 0 °C .
-
Addition: Add Silyl Triflate (1.2 equiv) dropwise.
-
Alternative (In Situ): If the triflate is unavailable, dissolve Silyl Chloride (1.2 equiv) in DCM, add TfOH (Triflic acid, 1.2 equiv) at 0 °C, stir for 10 mins, then add this mixture to the alcohol/lutidine solution.
-
-
Reaction: Allow to warm to Room Temperature.
-
Workup: Quench with water. Wash with dilute HCl (to remove lutidine), then
.
Protocol C: Silver-Assisted "Scavenging"
Best for: The "Impossible" Cases. Extremely hindered alcohols or acid-sensitive substrates where heat cannot be applied.
Mechanism: Silver ions (
Reagents:
-
Silyl Chloride (
): 2.0 equiv. -
Silver Triflate (
) or Silver Perchlorate ( ): 2.0 equiv. -
Base: Pyridine or 2,6-Lutidine (2.5 equiv).
-
Solvent: DCM or Benzene (if higher T is needed).
Step-by-Step:
-
Safety: Shield from light (wrap flask in foil). Silver salts are light-sensitive.
-
Mixture A: Dissolve Silyl Chloride (2.0 equiv) and the Alcohol (1.0 equiv) in dry DCM.
-
Base: Add Pyridine (2.5 equiv).
-
Activation: Add Silver Triflate (2.0 equiv) in one portion.
-
Observation: A white precipitate (AgCl) will form immediately.
-
-
Reaction: Stir vigorously at Room Temperature.
-
Filtration: Filter the mixture through a Celite pad to remove the silver salts.
-
Workup: Standard aqueous workup.
Workflow Visualization
Figure 2: Decision tree for selecting the optimal silylation protocol based on steric hindrance and reaction success.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| No Reaction (0% Conv) | Steric crowding prevents attack. | Switch to Protocol B (Triflate). Chloride is too poor a leaving group. |
| Slow Reaction (<50%) | Equilibrium issue or moisture. | Add Iodine (Protocol A).[1][2] Ensure solvents are <50 ppm water. |
| Silyl Group Falls Off | Acidic workup or labile product. | Use 2,6-Lutidine instead of Imidazole. Buffer workup with |
| Dark Product | Iodine contamination. | Ensure thorough wash with Sodium Thiosulfate ( |
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][3][4] Journal of the American Chemical Society, 94(17), 6190–6191. Link
-
Bartoszewicz, A., Kalek, M., Nilsson, J., & Stawinski, J. (2008).[2] Iodine-promoted silylation of alcohols with silyl chlorides.[1][2][3] Synlett, 2008(1), 37–40.[2] Link
-
Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1980). Studies with triisopropylsilyl triflate: new method for silylation of hindered alcohols. Tetrahedron Letters, 22(36), 3455–3458. Link
-
Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: an efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters, 20(2), 99–102. Link
Sources
Application Note: Using (1-Chloroethyl)triphenylsilane as a Chiral Bulky Protecting Group in Stereoselective Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols
Introduction & Strategic Utility
In the development of complex active pharmaceutical ingredients (APIs), controlling absolute and relative stereochemistry is paramount. While traditional silyl protecting groups (e.g., TBS, TBDPS) are routinely employed for chemoselective hydroxyl or amine masking, they offer limited diastereofacial bias due to their achiral nature and distance from the reactive center.
(1-Chloroethyl)triphenylsilane (CAS: 103981-16-4)[1] bridges the gap between a transient protecting group and a powerful chiral auxiliary. By installing a 1-(triphenylsilyl)ethyl (TSEE) ether linkage, chemists introduce a stereogenic center directly adjacent to a massive triphenylsilyl (TPS) "propeller." This unique structural motif not only protects the functional group but also imparts profound diastereofacial shielding during downstream transformations[2], enabling highly stereocontrolled reactions without the need for permanent structural modifications[3].
Mechanistic Causality & Design Principles
To utilize this reagent effectively, one must understand the thermodynamic and kinetic forces governing its lifecycle:
-
Installation Dynamics (The
-like Pathway): Due to the immense steric bulk of the moiety, standard displacement of the secondary chloride is kinetically suppressed. To overcome this, we employ a halophilic Lewis acid—specifically Silver Triflate ( )—to abstract the chloride. This generates a highly reactive, transient -silyl carbocation (stabilized by the silicon -effect), which is rapidly trapped by the substrate alcohol. -
Stereocontrol Rationale: Once installed, the conformation of the TSEE group is locked by the minimization of allylic-type 1,3-strain. The three phenyl rings of the silicon atom form a rigid, propeller-like barrier. This architecture effectively blocks one face of the adjacent substrate, directing incoming reagents (e.g., epoxidation catalysts, enolate alkylations) to the opposite, unshielded face[3].
-
Cleavage Causality: The TSEE group is orthogonal to many standard protecting groups. It is highly resistant to base and mild acid. Deprotection is achieved via fluoride-induced desilylation[4]. The fluoride ion attacks the silicon atom, cleaving the C–Si bond and generating an unstable hemiacetal intermediate that spontaneously collapses to release the free alcohol and volatile acetaldehyde.
Quantitative Data: Protecting Group Comparison
The following table summarizes the physicochemical and strategic advantages of the TSEE group compared to industry-standard protecting groups.
| Protecting Group | Reagent | Acid Stability | Base Stability | Steric Bulk (A-Value eq.) | Stereodirecting Ability | Cleavage Method |
| TSEE (Chiral) | (1-Chloroethyl)triphenylsilane | High | Very High | > 4.5 (Massive) | Excellent (Chiral Pocket) | TBAF or Strong Acid |
| TBS | tert-Butyldimethylsilyl chloride | Moderate | High | ~ 2.5 (Moderate) | Poor (Achiral) | TBAF or Mild Acid |
| TBDPS | tert-Butyldiphenylsilyl chloride | High | High | ~ 3.5 (High) | Low (Achiral) | TBAF |
| SEM | 2-(Trimethylsilyl)ethoxymethyl Cl | Low | Very High | ~ 1.5 (Low) | None | TBAF or Acid |
| Trityl (Tr) | Triphenylmethyl chloride | Very Low | Very High | > 4.0 (Very High) | Moderate (Achiral) | Mild Acid |
Workflow Visualization
Fig 1. Workflow for chiral protection, stereoselective functionalization, and cleavage.
Experimental Protocols
Protocol A: Silver-Promoted Installation of the TSEE Group
This protocol utilizes halophilic activation to overcome the extreme steric hindrance of the reagent.
Reagents & Materials:
-
Substrate Alcohol (1.0 equiv)
-
(1-Chloroethyl)triphenylsilane (1.2 equiv)[1]
-
Silver Trifluoromethanesulfonate (
) (1.2 equiv) -
2,6-Lutidine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add the substrate alcohol and anhydrous DCM.
-
Base Addition: Inject 2,6-Lutidine (1.5 equiv) via syringe. Causality: 2,6-Lutidine is a non-nucleophilic base that neutralizes the triflic acid generated during the reaction, preventing acid-catalyzed degradation of the substrate.
-
Reagent Addition: Add (1-Chloroethyl)triphenylsilane (1.2 equiv) to the stirring solution. Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.
-
Activation: In a dark fume hood (to prevent photolytic degradation of silver salts), rapidly add
(1.2 equiv) in one portion. A white precipitate ( ) will form immediately, indicating the generation of the reactive -silyl carbocation. -
Reaction: Allow the reaction to stir and slowly warm to room temperature over 4 hours.
-
Workup: Filter the suspension through a short pad of Celite to remove
salts. Wash the organic filtrate with 1M , saturated , and brine. Dry over and concentrate in vacuo.
Self-Validating Analytics:
-
H NMR: Confirm success by observing a distinct doublet for the methyl group of the 1-chloroethyl moiety shifting from ~1.8 ppm (in the starting chloride) to ~1.4 ppm (in the ether product). A massive integration of 15 protons in the aromatic region (7.3–7.6 ppm) confirms the installation of the
group.
Protocol B: Fluoride-Mediated Deprotection
Cleavage of the TSEE group relies on the high affinity of fluoride for silicon, triggering a fragmentation cascade.
Reagents & Materials:
-
TSEE-Protected Substrate (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (0.05 M)
Step-by-Step Methodology:
-
Solvation: Dissolve the TSEE-protected substrate in anhydrous THF at room temperature under argon.
-
Fluoride Addition: Add TBAF (3.0 equiv) dropwise. Causality: An excess of TBAF is required because the extreme steric bulk of the triphenylsilyl group significantly retards the rate of fluoride attack compared to standard TBS ethers[4].
-
Heating: Heat the reaction to 50 °C for 6–12 hours. Monitor progression via TLC.
-
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with water to remove residual tetrabutylammonium salts, dry over , and concentrate.
Self-Validating Analytics:
-
TLC: The UV-active, highly non-polar starting material will disappear. The free alcohol will appear as a more polar spot. The byproduct (fluorotriphenylsilane or triphenylsilanol) will elute near the solvent front and is highly UV-active.
Mechanistic Visualization of Stereocontrol
Fig 2. Mechanistic rationale for stereocontrol induced by the triphenylsilyl propeller.
References
Sources
Troubleshooting & Optimization
Preventing hydrolysis of alpha-chloroethyl silanes during workup
Technical Support Center: Handling -Chloroethyl Silanes
Current Status: Operational Topic: Preventing Hydrolysis During Workup & Purification Ticket Priority: High (Irreversible Degradation Risk)
The Core Directive: Why This Chemistry Fails
The "Silicon
The presence of the electronegative chlorine atom at the
The Failure Mode:
-
Moisture Ingress: Even atmospheric humidity during filtration can trigger hydrolysis.
-
Acidification: Hydrolysis releases HCl (if chlorosilane) or alcohol (if alkoxysilane), which can autocatalyze further degradation.
-
Condensation: The resulting silanols (
) rapidly condense into siloxanes ( ), appearing as a cloudy precipitate or viscous oil (oligomers).
Mechanistic Visualization
The following diagram illustrates the accelerated hydrolysis pathway driven by the
Figure 1: The inductive electron withdrawal by the
Troubleshooting Guide (FAQ)
Q1: I used a standard saturated
-
Corrective Action: Switch to a Dry Workup (see Protocol A). Use solid bases (e.g., anhydrous
or CaO) to neutralize acid, then filter.
Q2: My product turns cloudy during rotary evaporation. What is happening? A: This is "Siloxane Fog." It indicates that moisture entered during the concentration step, hydrolyzing the silane to silanols which then condensed into insoluble oligomers.
-
Corrective Action: Ensure your rotovap is vented with dry nitrogen, not ambient air. Use a bump trap filled with desiccant or ensure the solvent receiver is kept cold and dry.
Q3: Can I purify this on a silica gel column?
A: generally, No . Standard silica gel is acidic (
-
Corrective Action: If distillation is impossible, use Neutralized/Dry Silica (see Protocol B).
Q4: I see an emulsion that won't separate. A: You likely have partial hydrolysis acting as a surfactant.
-
Corrective Action: Do not try to separate. Add anhydrous
directly to the emulsion to bind the water, filter the solids, and assess the filtrate.
Validated Experimental Protocols
Protocol A: The "Dry Workup" (Recommended)
Best for: Isolating sensitive
| Step | Action | Mechanism/Rationale |
| 1. Quench | Do NOT add water. If quenching a reaction, use anhydrous ethanol (if making ethoxysilane) or a dry buffer solid. | Maintains anhydrous environment.[1][2] |
| 2. Precipitation | Dilute reaction mixture with anhydrous Pentane or Hexane (1:3 ratio). Cool to 0°C. | Low polarity solvents force polar salts (LiCl, MgCl₂) to precipitate out while keeping the silane in solution. |
| 3. Filtration | Filter through a Schlenk frit (sintered glass) under | Prevents atmospheric moisture ingress during salt removal. |
| 4. Concentration | Strip solvent under high vacuum (Schlenk line). Avoid water bath heating if possible; use an oil bath. | Removes volatiles without exposure to humid air. |
| 5. Purification | Vacuum Distillation . | The only definitive way to separate the product from oligomers. |
Protocol B: Neutralized Flash Chromatography (Contingency)
Use only if distillation is impossible (e.g., high MW derivatives).
-
Prepare Silica: Heat silica gel at 120°C for 4 hours to remove adsorbed water.
-
Neutralize: Slurry the dried silica in Hexane containing 2% Triethylamine (
). -
Pack Column: Pack the column with this slurry. The
neutralizes acidic silanol sites on the silica surface. -
Elute: Use Hexane/EtOAc gradients. Keep fractions dry and evaporate immediately.
Workup Decision Logic
Use this flow to determine the correct purification path for your specific synthesis.
Figure 2: Decision matrix for processing sensitive
References
-
Silicon
-Effect & Hydrolysis Kinetics - Title: Hydrolysis of Silanes and Surface Treatment (Patent WO2004000851A2).
-
Handling & Storage of Functional Silanes
- Title: Silane Coupling Agents: Storage and Stability Guidelines.
- Source: Gelest, Inc. (Technical Library).
-
URL:[Link]
- Title: Process for the preparation of ester-functional silanes (Non-aqueous salt removal).
Purification methods for (1-Chloroethyl)triphenylsilane: recrystallization vs distillation
Welcome to the technical support center for the purification of (1-chloroethyl)triphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting and optimizing the appropriate purification method for this versatile organosilicon reagent. We will explore the nuances of recrystallization and vacuum distillation, moving beyond simple procedural steps to explain the causality behind experimental choices.
(1-Chloroethyl)triphenylsilane, like many organosilanes, is susceptible to hydrolysis and requires careful handling under anhydrous conditions to prevent the formation of triphenylsilanol.[1][2][3] The choice between recrystallization and distillation is not merely a matter of preference but a critical decision based on the scale of your synthesis, the nature of impurities, and the thermal stability of the compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial decision-making process.
Q1: Which purification method is better for (1-Chloroethyl)triphenylsilane: recrystallization or distillation?
A1: The optimal method depends on several factors:
-
Scale: For smaller quantities (typically <10 g), recrystallization is often more practical and leads to lower product loss. For larger, multi-gram scales, vacuum distillation can be more efficient.[3]
-
Purity of Crude Material: If the crude product is a solid containing primarily insoluble impurities or colored contaminants, recrystallization is highly effective.[4] If it contains volatile impurities or byproducts with similar solubility but different boiling points, vacuum distillation is superior.
-
Thermal Stability: While organosilanes with aromatic groups are known for high thermal stability, prolonged exposure to high temperatures during distillation can lead to decomposition.[5][6] (1-Chloroethyl)triphenylsilane is expected to have a high boiling point, similar to related compounds like triphenylsilyl chloride (378 °C at atmospheric pressure), necessitating vacuum distillation to lower the boiling point and mitigate degradation risk.[2][7]
Q2: What are the common impurities I need to remove from crude (1-Chloroethyl)triphenylsilane?
A2: If synthesized via a Grignard reaction, which is a common route, typical impurities include:[3][8]
-
Biphenyl: Formed from the homocoupling of the phenylmagnesium bromide reagent.[3]
-
Triphenylsilanol: Results from the hydrolysis of any triphenylsilyl-containing species by moisture during the reaction or workup.[3]
-
Unreacted Starting Materials: Such as triphenylsilane if starting from a hydrosilylation route.[9]
-
Magnesium Salts: Residual inorganic salts from the Grignard reaction workup.[3]
-
Hexaphenyldisiloxane: Can form from the condensation of triphenylsilanol.[2]
Q3: Is (1-Chloroethyl)triphenylsilane sensitive to moisture?
A3: Yes. The silicon-chlorine bond is susceptible to hydrolysis.[1][2] It is crucial to use anhydrous solvents and a dry, inert atmosphere (e.g., nitrogen or argon) during the purification process to prevent the formation of triphenylsilanol.[3] All glassware should be thoroughly flame- or oven-dried before use.[3]
Decision Workflow: Choosing Your Purification Method
Caption: Decision matrix for selecting a purification method.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[10] An ideal solvent should dissolve (1-Chloroethyl)triphenylsilane readily at high temperatures but poorly at low temperatures.[4][11]
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Solution(s) |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving.[4] The solution is too concentrated. | Reheat the mixture to dissolve the oil, then add more solvent to lower the saturation point.[4] Alternatively, switch to a solvent with a lower boiling point.[4] |
| No Crystals Form | The solution is not sufficiently saturated (too much solvent was added).[12][13] The solution is supersaturated and requires nucleation.[12] Cooling was too rapid. | If the solution is clear: Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[12][13] If that fails, boil off some solvent to increase the concentration and cool again.[4][13] If cooling was too fast: Allow the solution to cool slowly and undisturbed to room temperature before moving to an ice bath.[10] |
| Product is Still Impure | The cooling process was too fast, trapping impurities within the crystal lattice.[4][10] The chosen solvent did not effectively separate the compound from the impurities (i.e., impurities have similar solubility profiles). | Perform a second recrystallization, ensuring the solution cools as slowly as possible.[4] If impurities persist, a different solvent system may be required. Analyze the impurity profile to make an informed choice. |
| Yield is Very Low | Too much solvent was used, meaning a significant amount of product remains dissolved in the mother liquor even when cold.[12][13] The product was filtered before crystallization was complete. Premature crystallization occurred during hot filtration. | Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[12] Ensure the solution is fully cooled before filtration. To prevent premature crystallization, pre-heat the filtration apparatus (funnel, filter paper, and receiving flask).[4][14] |
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like," non-polar solvents are good starting points.[15] For the related triphenylsilyl chloride, hexane and petroleum ether have been used successfully.[2][3] Perform small-scale solubility tests to find a suitable solvent.[11]
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves. Using the minimum amount of solvent is critical for good recovery.[12]
-
Hot Filtration (if necessary): If insoluble impurities (like dust or magnesium salts) are present, or if decolorizing charcoal was used, perform a hot gravity filtration to remove them.[11][14] Use a pre-heated stemless funnel to prevent premature crystallization.[4][14]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[10] Slow cooling is essential for forming large, pure crystals.[3] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Caption: Step-by-step workflow for recrystallization.
Vacuum Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points. For high-boiling-point compounds like (1-Chloroethyl)triphenylsilane, applying a vacuum is essential to lower the boiling point to a temperature where the compound distills without thermal decomposition.[7]
Troubleshooting Common Vacuum Distillation Issues
| Issue | Possible Cause(s) | Solution(s) |
| Inconsistent or Low Vacuum | Leaks in the system (joints, connections, hoses).[7][16] Worn-out or contaminated vacuum pump oil.[7] A non-condensable gas is being released from the compound or impurities. | Perform a leak test. Check all joints, ensuring they are properly sealed and greased (if using ground glass joints).[16] Wiggle connections gently to see if the vacuum pressure changes.[16] Change the vacuum pump oil. If a gas is evolving, the pressure may not stabilize until it has been removed. |
| Product is Decomposing | The distillation pot temperature is too high.[7] The vacuum is not low enough to sufficiently reduce the boiling point.[7] | Improve the vacuum to allow distillation at a lower temperature. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. Use a well-insulated distillation column to minimize heat loss and the need for excessive heating. |
| "Bumping" or Unstable Boiling | Lack of nucleation sites for smooth boiling. Superheating of the liquid. | Ensure vigorous stirring with a magnetic stir bar. Add boiling chips or a capillary bubbler to promote smooth boiling. |
| Poor Separation of Impurities | The boiling points of the product and impurities are too close. The distillation column is not efficient enough (insufficient theoretical plates). The distillation rate is too fast. | Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. Slow down the distillation rate by reducing the heat input. Collect smaller fractions and analyze their purity (e.g., by GC or NMR) to isolate the pure product. |
Experimental Protocol: Vacuum Distillation
-
System Setup: Assemble the distillation apparatus (distilling flask, fractionating column, condenser, receiving flask) ensuring all glassware is dry. Use high-vacuum grease for all ground-glass joints. Connect the system to a cold trap and a vacuum pump.
-
Evacuate System: Turn on the vacuum pump and allow the system to reach the target pressure. A stable, low pressure is crucial for success.[17]
-
Heating: Once the target vacuum is stable, begin heating the distillation flask gently using a heating mantle with a stir bar for even heating.
-
Fraction Collection: Monitor the temperature at the head of the distillation column. Collect a forerun fraction, which will contain any low-boiling impurities. When the temperature stabilizes at the boiling point of your product, switch to a new receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.
-
Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. Venting a hot system can cause an explosion.
Caption: Step-by-step workflow for vacuum distillation.
References
- Solubility of Things. (n.d.). Chlorotriphenylsilane.
- Benchchem. (2025).
- University of California, Irvine. (n.d.).
- Beaker & Wrench. (n.d.).
- HBCSE. (2004).
- Sano, H. (n.d.). Triphenylsilane. In Chemistry.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Colorado, Boulder. (n.d.).
- Chan, T. H., & Li, L. H. (1993). Synthesis and enantioselective enzymatic hydrolysis of rac-dimethylphenyl[l-(phenylacetamido)ethyl]silane. Journal of the Chemical Society, Perkin Transactions 1, (22), 2673-2678.
- Benchchem. (2025). Physical and chemical properties of (Chloromethyl)(triphenyl)silane.
- Beaker & Wrench. (2025, June 30).
- SASOL. (n.d.). DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN.
- University of Toronto Scarborough. (n.d.).
- Lieberman, N. P. (n.d.). Troubleshooting Vacuum Systems.
- ChemicalBook. (2026, January 13). Triphenylsilyl chloride | 76-86-8.
- Benchchem. (2025). Technical Support Center: Purification of (Chloromethyl)(triphenyl)silane.
- ThermoFisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry.
- Fisher Scientific. (2025, December 21).
- MilliporeSigma. (n.d.). (1-Chloroethyl)trimethylsilane technical, = 90 GC 7787-87-3.
- Benchchem. (2025). Synthesis of (Chloromethyl)(triphenyl)silane: A Technical Guide.
- Santa Cruz Biotechnology. (n.d.). (1-Chloroethyl)trimethylsilane | CAS 7787-87-3 | SCBT.
- Graham Manufacturing. (n.d.).
- Mironov, V. F., & Maximova, N. G. (1965). Reaction of chloro(ethyl)silanes with chloro(phenyl)silanes in the presence of aluminum chloride. Synthesis of chloro(ethyl)(phenyl)silanes. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 14(4), 623-626.
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- PubChem. (n.d.). 1,1',1''-(Chlorosilylidyne)tris(benzene).
- Benchchem. (2025). An In-depth Technical Guide to the Solubility of (1-Chloro-1-methylethyl)benzene in Organic Solvents.
- Reddy, G. O., & Kumar, K. A. (2007). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Rasayan Journal of Chemistry, 1(1), 123-132.
- Ring, M. A., & O'Neal, H. E. (1964). A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. DTIC.
- Benchchem. (2025). An In-depth Technical Guide on the Thermal Stability of Dibenzofuran-4-yl(triphenyl)silane.
- Benchchem. (2025). Application Notes and Protocols: (Chloromethyl)(triphenyl)
- CymitQuimica. (n.d.). CAS 144-79-6: Chloro(methyl)diphenylsilane.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 1).
- Pan, Y., Arkles, B., & Kendenburg, J. (2015, July 20). Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents.
- NC State Undergraduate Organic Chemistry Teaching Laboratories - S.M.A.R.T. Lab Videos. (2015, June 8).
- University of California, Berkeley. (2022, September 8). Properties of Common Organic Solvents.
- Reddit. (2024, May 4).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Triphenylsilyl chloride | 76-86-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. njhjchem.com [njhjchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Home Page [chem.ualberta.ca]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. benchchem.com [benchchem.com]
- 16. beakerandwrench.com [beakerandwrench.com]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Optimizing Lithiation Conditions for α-Chlorosilanes
Welcome to the Organosilicon Technical Support Center. The lithiation of α-chlorosilanes (e.g., chloromethyltrimethylsilane, TMS-CH₂-Cl) is a foundational technique in synthetic chemistry. However, the presence of both a stabilizing silicon atom and a labile C-Cl bond means the molecule is highly sensitive to reagent selection.
As a Senior Application Scientist, I have designed this guide to help you navigate the two divergent lithiation pathways: Deprotonation (yielding carbenoids) and Reductive Lithiation (yielding standard carbon nucleophiles). This document provides field-proven causality, self-validating protocols, and troubleshooting frameworks to ensure reproducible scale-up.
Pathway Causality & Reagent Selection Matrix
The fate of an α-chlorosilane is dictated entirely by the kinetic and thermodynamic properties of the chosen lithiating agent.
-
Pathway A: Deprotonation (Carbenoid Generation) To selectively remove the α-proton without triggering a lithium-halogen exchange, a base with a precise balance of basicity and steric hindrance is required. As documented in the Aldrichimica Acta [1], sec-butyllithium (s-BuLi) is essential. n-BuLi is too nucleophilic and leads to substitution at the silicon center, while t-BuLi acts as a strong reducing agent.
-
Pathway B: Reductive Lithiation (Lithium-Halogen Exchange) To replace the chlorine atom with lithium, direct insertion using lithium metal is required [2]. Because this is a heterogeneous single-electron transfer (SET) process, the surface area and activation state of the lithium metal dictate the reaction rate and suppress bimolecular side reactions.
Divergent lithiation pathways of α-chlorosilanes based on reagent selection.
Quantitative Reagent Selection Matrix
| Target Intermediate | Preferred Reagent | Solvent | Optimal Temp | Primary Side Reaction | Downstream Application |
| α-Chloro-α-lithiosilane | sec-BuLi (1.05 eq) | THF | -78 °C | Nucleophilic substitution | Peterson olefination, α,β-epoxysilanes |
| α-Lithioalkylsilane | Li metal dendrites (excess) | Et₂O / Pentane | 0 °C to 20 °C | Wurtz coupling (dimerization) | Cross-coupling, transition metal ligands |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to downstream applications without confirming intermediate formation.
Protocol A: Synthesis of α-Chloro-α-lithiosilane (Carbenoid)
-
Preparation : Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.5 M relative to substrate) and chloromethyltrimethylsilane (1.0 eq).
-
Cooling & Validation : Submerge the flask in a dry ice/acetone bath. Self-Validation Step: Insert an internal thermocouple probe. Do not proceed until the internal temperature stabilizes at exactly -78 °C.
-
Lithiation : Dropwise add sec-butyllithium (1.05 eq, 1.4 M in cyclohexane) down the cold side of the flask over 15 minutes to prevent localized heating.
-
Quench Validation : After 30 minutes of stirring, withdraw a 0.1 mL aliquot via syringe and rapidly quench into an NMR tube containing MeOD. Analyze via ¹H NMR; quantitative deprotonation is confirmed by the disappearance of the -CH₂- singlet (~2.7 ppm) and the appearance of a -CHD- triplet.
-
Trapping : Immediately add the target electrophile (e.g., aldehyde/ketone) at -78 °C. The carbenoid is thermally unstable and will undergo α-elimination if warmed above -50 °C [3].
Protocol B: Synthesis of (Trimethylsilyl)methyllithium
-
Preparation : In an argon-purged flask, suspend highly reactive lithium metal dendrites or 2% Na-doped Li dispersion (2.5 eq) in anhydrous diethyl ether [2].
-
Surface Activation : Self-Validation Step: The lithium surface must be highly reflective. If using standard lithium wire, flatten it with a hammer under mineral oil, wash with hexane, and cut it directly into the reaction vessel to expose unoxidized surfaces.
-
Addition : Cool the suspension to 0 °C. Add chloromethyltrimethylsilane (1.0 eq) dropwise. The SET reaction is exothermic; maintain the internal temperature strictly below 10 °C to prevent Wurtz coupling.
-
Maturation : Stir for 2-4 hours at 0 °C until the organic halide is consumed (monitor via GC-FID of a water-quenched aliquot).
-
Filtration & Titration : Filter the resulting solution through a dry Celite pad under argon to remove LiCl salts and excess lithium. Titrate the clear solution using N-benzylbenzamide or diphenylacetic acid to determine the exact molarity before downstream use [4].
Troubleshooting & FAQs
Q: Why did n-BuLi fail to deprotonate my α-chlorosilane? A: This is a classic reagent mismatch. While n-BuLi is a strong base, it is also highly nucleophilic. When reacted with an α-chlorosilane, n-BuLi preferentially undergoes nucleophilic substitution at the silicon center (displacing the alkyl groups) or attacks the carbon-chlorine bond. sec-BuLi provides the exact steric bulk needed to suppress nucleophilic attack while maintaining sufficient basicity to abstract the weakly acidic α-proton [1].
Q: I am observing significant Wurtz coupling (TMS-CH₂-CH₂-TMS) during reductive lithiation. How do I fix this? A: Wurtz coupling occurs when the newly formed α-lithiosilane reacts with unreacted α-chlorosilane in the flask. This bimolecular side reaction outcompetes the desired lithiation if the lithium-halogen exchange is too slow. To fix this, you must accelerate the SET rate by maximizing the lithium surface area. Switch from standard lithium wire to highly reactive lithium dendrites [2]. Additionally, maintain the internal temperature strictly at 0 °C; higher temperatures exponentially increase the coupling rate.
Q: How do I handle the thermal instability of the α-chloro-α-lithiosilane carbenoid? A: Carbenoids like TMS-CH(Cl)Li are highly prone to α-elimination (extruding LiCl to form transient silenes) if the thermal energy exceeds the activation barrier. You must maintain the internal reaction temperature at strictly -78 °C. Ensure your electrophile is pre-chilled and added rapidly before any warming occurs in the reaction matrix [3].
Q: My (trimethylsilyl)methyllithium solution is degrading over time. What is the optimal storage condition? A: Unlike the carbenoid, (trimethylsilyl)methyllithium is relatively stable due to the lack of a leaving group and the steric shielding provided by the bulky TMS group [4]. However, it will slowly abstract protons from ethereal solvents (like THF or Et₂O) at room temperature. For long-term storage, filter the reagent into a Schlenk bomb, swap the solvent to an alkane (e.g., hexanes or pentane), and store it at -20 °C in a glovebox. Always re-titrate before use.
Troubleshooting workflow for diagnosing and resolving low lithiation yields.
References
-
Synthesis of (Trimethylsilyl)methyllithium via highly reactive lithium metal dendrites. American Chemical Society. Available at:[Link] [2]
-
Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer / DOKUMEN.PUB. Available at: [Link] [3]
-
(Trimethylsilyl)methyllithium. Wikipedia. Available at:[Link] [4]
Solving elimination side-reactions in alpha-halosilane substitutions
Technical Support Center: Troubleshooting Alpha-Halosilane Substitutions
Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on alpha-halosilanes (such as chloromethyltrimethylsilane, TMS-CH₂Cl) as critical building blocks for installing silyl groups or synthesizing complex organosilanes[1]. However, nucleophilic substitution at the alpha-carbon is notoriously complicated by competitive side reactions—most notably desilylation (cleavage) and E2 elimination .
This guide is designed by our Senior Application Scientists to help you diagnose these failures, understand the underlying thermodynamic causality, and implement self-validating protocols to ensure high-yielding substitutions.
Diagnostic Matrix: Substitution vs. Side Reactions
Before troubleshooting, it is critical to understand the thermodynamic drivers of your reaction. Silicon's hypervalency and the presence of low-lying antibonding orbitals make it highly susceptible to attack by hard nucleophiles, leading to pentacoordinate intermediates and subsequent bond cleavage[2][3].
Table 1: Thermodynamic Parameters Influencing Reaction Pathways
| Bond / Parameter | Bond Energy (kcal/mol) | Nucleophile Affinity | Dominant Reaction Pathway |
|---|---|---|---|
| Si–F | ~135 | Hard (Fluorophilic) | Attack at Si (Desilylation) |
| Si–O | ~108 | Hard (Oxophilic) | Attack at Si (Desilylation) |
| C–O | ~85 | Hard | SN2 at C (Requires soft leaving group) |
| C–Cl | ~79 | Moderate | Slow SN2 / Prone to E2 Elimination |
| Si–C | ~76 | Moderate | Stable (Unless hypervalent state forms) |
| C–S | ~65 | Soft | SN2 at C (Highly favored) |
| C–I | ~53 | Soft | Fast SN2 / Suppresses E2 Elimination |
Frequently Asked Questions (FAQs) & Mechanistic Deep Dives
Q1: When reacting chloromethyltrimethylsilane with an alkoxide to form an ether, I observe complete consumption of starting material but zero desired product. GC-MS shows desilylation. Why does this happen? A: This is the most common failure mode in alpha-halosilane chemistry. You are observing nucleophilic attack at the silicon atom rather than the alpha-carbon. Because the Si–O bond (~108 kcal/mol) is significantly stronger than the C–O bond (~85 kcal/mol), hard nucleophiles like alkoxides and amines are thermodynamically driven to attack the electropositive silicon center[3]. This forms a hypervalent pentacoordinate intermediate that rapidly expels the α-haloalkyl group as a carbanion (which is subsequently protonated by the solvent), completely destroying your substrate. Solution: You must shift the nucleophile-electrophile pairing. If an ether is strictly required, increase the steric bulk on the silicon atom (e.g., switch from TMS to TBDMS or TIPS) to physically shield the silicon from attack. Alternatively, use a softer nucleophile or activate the carbon center (see Protocol A).
Q2: I am attempting a substitution on (1-chloroethyl)trimethylsilane. Instead of the substituted product, I am isolating a vinylsilane. How do I stop this E2 elimination? A: The presence of β-hydrogens introduces the E2 elimination pathway. The bulky trialkylsilyl group prefers an anti-periplanar conformation relative to the leaving chloride to minimize steric strain. Unfortunately, this conformation often perfectly aligns the β-hydrogens for abstraction by your basic nucleophile. Furthermore, the α-silyl group stabilizes developing positive charge (the β-silicon effect), which can inadvertently lower the barrier for elimination if the leaving group departs too early. Solution: Lower the basicity of your reaction medium. Switch to a biphasic Phase-Transfer Catalysis (PTC) system, or convert the chloride to a much better leaving group (iodide) via a Finkelstein reaction[4]. Iodide leaves rapidly at lower temperatures, allowing the SN2 reaction to outcompete the higher-activation-energy E2 pathway.
Mechanistic Visualization
Caption: Divergent reaction pathways of alpha-halosilanes under nucleophilic attack.
Validated Troubleshooting Protocols
To overcome both desilylation and elimination, we recommend a two-step approach: first, activate the substrate by weakening the carbon-halogen bond (Protocol A), and second, perform the substitution under mild, highly controlled conditions (Protocol B).
Protocol A: Finkelstein Halogen Exchange (Activation)
Causality: Swapping chlorine for iodine lowers the activation energy for the subsequent SN2 substitution. The C–I bond is weaker and more polarizable than C–Cl. This allows softer nucleophiles to attack the carbon efficiently at 0 °C to room temperature, completely bypassing the thermal energy required for E2 elimination and avoiding the hard-nucleophile conditions that cause desilylation[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the α-chlorosilane (1.0 equiv) in anhydrous acetone to create a 0.5 M solution.
-
Reagent Addition: Add anhydrous sodium iodide (NaI, 3.0 equiv). Self-Validation Check: NaI is highly soluble in acetone, whereas the byproduct NaCl is not. Within 30 minutes, you should observe a fine white precipitate of NaCl forming. This visual cue confirms the equilibrium is being driven forward.
-
Reaction: Reflux the mixture under an inert atmosphere (N₂/Ar) for 12–24 hours, monitoring by GC-MS.
-
Workup: Cool to room temperature and filter the precipitated NaCl through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between pentane and water to remove residual salts. Dry the organic layer over MgSO₄, filter, and concentrate to yield the highly reactive α-iodosilane. Store protected from light.
Protocol B: Mild Nucleophilic Substitution
Causality: By utilizing the highly reactive α-iodosilane, we can drop the reaction temperature and use softer nucleophiles, effectively shutting down both the E2 and desilylation pathways.
Step-by-Step Methodology:
-
Preparation: Dissolve the α-iodosilane (from Protocol A) in a polar aprotic solvent (e.g., anhydrous DMF or MeCN) to stabilize the SN2 transition state without adding protic basicity.
-
Nucleophile Addition: Cool the solution to 0 °C. Slowly add the soft nucleophile (e.g., sodium thiolate, potassium cyanide, or a cuprate reagent; 1.1 equiv). Self-Validation Check: The reaction should exhibit a mild exotherm. Maintaining the temperature at 0 °C ensures the kinetic SN2 product dominates.
-
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC or GC-MS until the iodosilane is fully consumed.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize any residual basicity. Extract with diethyl ether, wash the organic layer with brine (3x) to remove DMF, dry over MgSO₄, and concentrate.
Caption: Two-step Finkelstein-assisted substitution workflow to suppress side reactions.
References
Sources
Technical Support Center: Grignard Reactions with Bulky Silanes
Welcome to our dedicated technical support guide for researchers navigating the challenges of Grignard reactions involving sterically hindered silanes. This resource is structured as a series of frequently asked questions (FAQs) to directly address the common and often frustrating issue of sluggish or failed initiation. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a bulky silyl chloride (e.g., triisopropylsilyl chloride) won't start. What are the most common culprits?
This is the most frequent issue researchers encounter. Failure to initiate is almost always traced back to one of two fundamental problems: impurities or a passivated magnesium surface.
-
Presence of Moisture: Grignard reagents are exceptionally strong bases and will be instantly quenched by even trace amounts of protic contaminants like water.[1][2][3] The first and most critical step is to ensure absolute anhydrous conditions.
-
Causality: The Grignard reagent (RMgX) will deprotonate water to form a hydrocarbon (R-H) and magnesium hydroxide salts, consuming your reagent and preventing the desired reaction.[3][4]
-
Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling in a desiccator or under an inert atmosphere (Nitrogen or Argon).[1][5] Solvents must be of anhydrous grade and preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers).
-
-
Inactive Magnesium Surface: Magnesium metal readily forms a passivating layer of magnesium oxide (MgO) on its surface upon exposure to air.[1][6] This oxide layer is inert and physically blocks the silyl halide from reaching the reactive metal surface, thereby preventing the reaction.
-
Causality: The formation of the Grignard reagent is a surface reaction where the organic halide undergoes an oxidative insertion into the magnesium metal.[7] An oxide barrier makes this insertion impossible.
-
Solution: The magnesium surface must be "activated" to remove this oxide layer and expose fresh, reactive metal. Several methods are detailed in the questions below.
-
Q2: Why are bulky silanes so much more difficult to initiate than simpler alkyl halides?
The difficulty stems primarily from steric hindrance. The large, branching alkyl groups on the silicon atom (like the isopropyl groups in triisopropylsilyl chloride) create significant spatial crowding.
-
Kinetic Barrier: This steric bulk dramatically slows down the reaction rate by making it physically difficult for the silyl chloride molecule to achieve the correct orientation and proximity to the magnesium surface required for the reaction to occur.[8][9] Studies have shown that increasing the bulkiness of the silane has a more pronounced effect on the reaction rate than on the equilibrium.[8]
-
Side Reactions: With silyl halides, in particular, a common side reaction is Wurtz-type homocoupling to form Si-Si bonds, which can compete with Grignard formation.[10] While this is less of an initiation problem, a sluggish primary reaction can sometimes favor these alternative pathways.
Q3: What is the most reliable method for activating magnesium turnings for a difficult initiation?
For challenging reactions, simple methods like crushing the turnings are often insufficient. Chemical activation is the most robust approach. The "entrainment method" using 1,2-dibromoethane (DBE) is highly effective and widely recommended.[11]
-
Mechanism of Action: 1,2-dibromoethane reacts readily with the magnesium surface to form ethylene gas and magnesium bromide (MgBr₂).[11] This process effectively "etches" away the oxide layer, exposing a large area of fresh, highly reactive magnesium. The MgBr₂ formed can also help to solubilize the Grignard reagent as it forms.
A detailed protocol for this method is provided later in this guide. Other common chemical activators include:
-
Iodine (I₂): A small crystal of iodine is added to the dry magnesium. It reacts to form magnesium iodide (MgI₂), which disrupts the oxide layer.[1][12][13] The disappearance of the characteristic purple/brown iodine color is an indicator of activation.
-
Methyl Iodide (MeI): A few drops can be used to form a small amount of the highly reactive methylmagnesium iodide, which can help kick-start the main reaction.[14]
Q4: How does my choice of solvent impact the reaction with a bulky silane?
Solvent choice is critical. Ethereal solvents are essential as they coordinate to the magnesium atom, stabilizing the Grignard reagent in solution via the Schlenk equilibrium.
-
Tetrahydrofuran (THF) vs. Diethyl Ether (Et₂O): For sterically demanding systems, THF is generally the superior solvent .[5][15]
-
Enhanced Solvation: THF is a stronger Lewis base than diethyl ether, allowing it to solvate and stabilize the magnesium center more effectively. This can be crucial for accommodating the bulky silyl group.
-
Higher Boiling Point: THF boils at ~66 °C, compared to ~35 °C for diethyl ether. This allows for gentle warming or refluxing of the reaction mixture, which can provide the necessary activation energy to overcome the steric barrier without excessive solvent loss.[15] For many sluggish reactions, a brief period of heating is all that is required to initiate the process.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving Grignard initiation problems with bulky silanes.
Caption: Troubleshooting flowchart for sluggish Grignard initiation.
Key Parameter Summary
| Parameter | Recommendation for Bulky Silanes | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Superior solvating properties and higher boiling point allow for gentle heating to overcome activation energy.[5][15] |
| Magnesium Form | Turnings (not powder) | Provides a good balance of surface area and manageable reactivity. Powder can be too reactive and has a higher surface oxide ratio.[3] |
| Activation | Chemical (1,2-Dibromoethane or I₂) | Highly effective at removing the passivating MgO layer, which is crucial for sterically hindered substrates.[1][11][12] |
| Temperature | Room Temp, with gentle warming if needed | Initiation is often sluggish at room temp. Gentle warming to 40-50 °C can provide the necessary activation energy.[15] |
| Atmosphere | Inert (Dry Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture, which would quench the Grignard reagent.[2][3] |
| Addition Rate | Slow, dropwise addition of silane | Controls the exotherm once the reaction initiates and minimizes side reactions like Wurtz coupling.[3] |
Experimental Protocol: Magnesium Activation with 1,2-Dibromoethane
This protocol describes a reliable method for activating magnesium turnings prior to the addition of a bulky silyl halide.
Materials:
-
Magnesium turnings
-
Anhydrous THF
-
1,2-Dibromoethane (DBE)
-
Bulky silyl halide (e.g., triisopropylsilyl chloride)
-
Flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a pressure-equalizing addition funnel, all under a positive pressure of dry Argon or Nitrogen.
Procedure:
-
Setup: Place the magnesium turnings (1.2 equivalents relative to the silyl halide) into the flame-dried flask. Ensure the system is under a positive pressure of inert gas.
-
Solvent Addition: Add a portion of the total anhydrous THF, just enough to cover the magnesium turnings. Begin vigorous stirring.
-
Activation: Using a syringe, add a small amount of 1,2-dibromoethane (approx. 2-5 mol% relative to Mg) directly to the stirring suspension of magnesium in THF.
-
Observation: Within a few minutes, you should observe the initiation of the activation reaction, characterized by gentle bubbling (ethylene gas evolution) and potentially a slight warming of the flask.[11] The solution may also become slightly gray or cloudy. Allow this to stir for 10-15 minutes to ensure the surface is well-activated.
-
Initiation of Main Reaction: Prepare a solution of your bulky silyl halide (1.0 equivalent) in the remaining anhydrous THF in the addition funnel.
-
Initial Addition: Add a small aliquot (approx. 5-10%) of the silyl halide solution to the activated magnesium slurry.
-
Confirmation: Watch for signs of initiation of the main Grignard reaction. This is typically indicated by a sustained exotherm (warming of the flask) and a change in the appearance of the mixture (often becoming darker and more cloudy).[1]
-
Controlled Addition: Once initiation is confirmed, add the remainder of the silyl halide solution dropwise at a rate sufficient to maintain a gentle reflux. Use an external cooling bath (e.g., a water bath) if necessary to control the reaction temperature.
-
Completion: After the addition is complete, the reaction may be stirred at room temperature or gently heated to reflux for a period to ensure complete conversion, as determined by monitoring the consumption of magnesium.
References
-
Rate and equilibrium constants for the Grignard reaction with alkoxysilanes. Estonian Academy Publishers. Available at: [Link]
-
SYNTHESIS OF SILA-GRIGNARD REAGENTS VIA RADICAL ACTIVATION OF Si-H BONDS BY RMgX OR R 2 Mg. ICS81. Available at: [Link]
-
Chemistry Grignard Reaction Mechanism. SATHEE. Available at: [Link]
-
Solvent effects on the stereochemistry of coupling reactions of Grignard reagents with organosilanes. Journal of the Chemical Society D - RSC Publishing. Available at: [Link]
-
GRIGNARD REAGENTS AND SILANES. Gelest, Inc.. Available at: [Link]
-
Grignard Reagents as Simple Precatalysts for the Dehydrocoupling of Amines and Silanes. ChemRxiv. Available at: [Link]
-
How do Grignard Activating Reagents work?. ResearchGate. Available at: [Link]
-
Selectivity in the Grignard Reaction with Silanes. Academia.edu. Available at: [Link]
-
preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. Available at: [Link]
-
Impact of reaction products on the Grignard reaction with silanes and ketones. ResearchGate. Available at: [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent?. ResearchGate. Available at: [Link]
-
Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
-
Grignard reagent formation. University of California, Davis. Available at: [Link]
-
Kinetics of the grignard reaction with silanes in diethyl ether and ether-toluene mixtures. ResearchGate. Available at: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
The roles of silanes as coupling reagents and in deoxygenative alkylations. LSU Scholarly Repository. Available at: [Link]
-
Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]
-
Grignard reaction. Wikipedia. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. Available at: [Link]
-
A one-step alternative to the Grignard reaction. RSC Publishing. Available at: [Link]
-
Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. ResearchGate. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
grignard reagents. Chemguide. Available at: [Link]
- Process of preparing grignard reagent. Google Patents.
-
ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. ResearchGate. Available at: [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Rsc.org. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 8. kirj.ee [kirj.ee]
- 9. chemrxiv.org [chemrxiv.org]
- 10. SYNTHESIS OF SILA-GRIGNARD REAGENTS VIA RADICAL ACTIVATION OF Si-H BONDS BY RMgX OR R 2 Mg - ICS81 [program.eventact.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. gelest.com [gelest.com]
Technical Support Center: Stabilization & Storage of Chiral Chlorosilanes
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the notorious instability of chiral silanes—specifically Si-stereogenic chlorosilanes and C-stereogenic
This guide is designed to provide you with field-proven insights, causality-driven explanations, and self-validating protocols to ensure your chiral silanes retain their enantiomeric excess (
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does my Si-stereogenic chlorosilane lose its enantiomeric excess (
Q2: Is there a difference in storage stability between Si-stereogenic chlorosilanes and C-stereogenic
Q3: Can I store my chiral chlorosilanes in standard borosilicate glass vials?
A: No. Standard borosilicate glass possesses surface silanol groups (-SiOH) and trace alkali metals that act as localized Lewis bases. Contact with the glass surface can catalyze the formation of the pentacoordinate intermediate, degrading the
Part 2: Troubleshooting Guide
Issue: Rapid formation of siloxanes (white precipitates or viscous oils) in the storage vessel.
-
Root Cause: Hydrolysis. The Si-Cl bond is highly reactive toward water. Even atmospheric moisture diffusing through a standard septum will hydrolyze the chlorosilane to a silanol, which then rapidly condenses to form a siloxane dimer (
). -
Solution: Abandon septa for long-term storage. Use flame-sealed glass ampoules or PTFE-valved Schlenk tubes. Ensure all transfers are conducted in a glovebox with
ppm .
Issue: Inconsistent
-
Root Cause: Direct injection of chlorosilanes into chiral GC or HPLC columns. The stationary phases of these columns (and trace moisture in the mobile phase) will hydrolyze or racemize the chlorosilane during the run, yielding erratic, non-representative data.
-
Solution: Never analyze chlorosilanes directly. You must employ a self-validating derivatization protocol (see Protocol B below) using an enantiopure reagent to lock the stereocenter prior to analysis[4].
Part 3: Experimental Protocols
Protocol A: Air-Free Storage Preparation
To prevent chloride-induced or moisture-induced racemization, storage conditions must be rigorously anhydrous and inert.
-
Vessel Preparation: Wash PTFE-lined Schlenk tubes with dry solvent, then dry under high vacuum (
mbar) at 150°C for a minimum of 12 hours. -
Transfer: Move the vessels into an argon-filled glovebox. Note: Argon is preferred over Nitrogen, as Argon is heavier and provides a better blanket against trace atmosphere during brief vessel openings.
-
Scavenger Addition (Optional but Recommended): Add 5-10 mg of rigorously dried, cross-linked poly-vinylpyridine per gram of silane. This insoluble polymer acts as a heterogeneous acid/nucleophile scavenger, absorbing trace HCl or
without dissolving and acting as a homogeneous racemization catalyst. -
Sealing: Seal the vessel tightly, wrap the threads with PTFE tape, and wrap the exterior with Parafilm.
-
Storage: Store immediately at -20°C or -78°C. Lower temperatures drastically reduce the kinetic energy available to overcome the activation barrier for nucleophile-assisted racemization[2].
Protocol B: Self-Validating Derivatization for Determination
Because chiral chlorosilanes cannot be analyzed directly, they must be converted into stable diastereomers[4]. This protocol uses (1R,2S,5R)-menthol to lock the stereocenter.
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.2 equivalents of enantiopure (1R,2S,5R)-menthol and 1.5 equivalents of a non-nucleophilic base (e.g., 2,6-lutidine) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperatures ensure that the nucleophilic substitution (
at Silicon) proceeds with strict stereoretention or stereoinversion, preventing competitive racemization pathways. -
Addition: Add the chiral chlorosilane dropwise over 10 minutes.
-
Quenching: Allow the reaction to stir for 1 hour at -78°C, then slowly warm to room temperature. Quench with cold saturated
. -
Extraction & Analysis: Extract the aqueous layer with DCM, dry over
, and concentrate. Analyze the resulting silyl ether via Chiral HPLC or -NMR. The diastereomeric ratio (dr) of the menthol derivative directly reflects the of the original chlorosilane[4].
Part 4: Quantitative Storage Data
The following table summarizes the causal relationship between storage conditions and the configurational stability of Si-stereogenic chlorosilanes.
| Storage Condition | Atmosphere | Container Material | Additives | Est. Half-Life of |
| Ambient (25°C) | Air | Borosilicate Glass | None | < 5 minutes |
| Ambient (25°C) | Argon | Borosilicate Glass | None | 2 - 4 hours |
| -20°C | Argon | Borosilicate Glass | None | 1 - 2 weeks |
| -20°C | Argon | PTFE-lined | None | > 6 months |
| -78°C | Argon | PTFE-lined | Poly-vinylpyridine | > 12 months |
Part 5: Workflow Visualization
The following diagram illustrates the logical workflow for handling these sensitive compounds, highlighting the divergent paths between proper storage and nucleophile-induced degradation.
Fig 1: Workflow for the safe handling, storage, and validation of chiral chlorosilanes.
References
-
Role of Hexacoordinated Silicon Intermediates in the Hydrolysis and Racemization Reactions of Silyl Halides - ACS Publications Source: acs.org URL:[Link][2]
-
Open Research Online: Investigation of chiral silicon compounds for the determination of enantiomeric purity Source: open.ac.uk URL:[Link][4]
-
Functional Molecular Silicon Compounds II Source: ethernet.edu.et URL:[Link][3]
-
Lewis Base-Catalyzed DYKAT of Racemic Chlorosilanes En Route to Si-Stereogenic Silazanes - ResearchGate Source: researchgate.net URL:[Link][1]
Sources
Validation & Comparative
29Si NMR shifts of alpha-chloroalkyl triphenylsilanes
29Si NMR of -Chloroalkyl Triphenylsilanes: A Technical Comparison Guide
Executive Summary
-Chloroalkyl triphenylsilanesThis guide compares the
Mechanistic Insight: The -Chloro Effect
The chemical shift in
-
Inductive Deshielding: The introduction of an electronegative chlorine atom at the
-carbon ( ) withdraws electron density from the silicon atom through the -framework. -
Shift Direction: This electron withdrawal reduces the shielding at the silicon nucleus, causing a downfield shift (to higher frequency/more positive
values) relative to the parent alkyl silane ( ). -
Magnitude: While direct halogenation on silicon (e.g.,
) causes massive shifts (tens of ppm), the -effect through a carbon bridge is attenuated but distinct, typically shifting the resonance by +2 to +8 ppm relative to the methyl analog.
Diagram: Electronic Influence on Silicon Shielding
Caption: The inductive withdrawal by the
Comparative Data Analysis
The following table contrasts the
Table 1: NMR Chemical Shift Comparison ( )
| Compound | Structure | Electronic Environment | ||
| Methyltriphenylsilane | -11.0 | Reference | Shielded (Alkyl donor) | |
| (Chloromethyl)triphenylsilane | -5.0 to -8.0 * | +3 to +6 ppm | Deshielded ( | |
| Chlorotriphenylsilane | +1.5 | +12.5 ppm | Highly Deshielded (Direct Cl) | |
| Tetramethylsilane (TMS) | 0.0 | N/A | Primary Reference | |
| (Chloromethyl)trimethylsilane | +2.2 | +2.2 ppm | Deshielded vs TMS |
*Note: The shift for
Key Observations:
-
Sensitivity:
NMR clearly distinguishes between the starting material ( , +1.5 ppm) and the product ( , ~ -6 ppm), which is crucial for monitoring the Grignard synthesis reaction where NMR signals might overlap in the aromatic region. -
Trend: Replacing a hydrogen with chlorine at the
-position consistently moves the silicon signal downfield (more positive).
Experimental Protocols
A. Synthesis of (Chloromethyl)triphenylsilane
This protocol utilizes a Grignard reaction to install the triphenylsilyl group onto a chloromethyl framework.
Reagents:
-
Chloromethyltrichlorosilane (
) -
Phenylmagnesium bromide (
), 3.0 equivalents -
Solvent: Anhydrous Diethyl Ether (
) or THF
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Addition: Add
(1 equiv) to and cool to 0°C. -
Grignard: Add
(3.1 equiv) dropwise over 1 hour. The reaction is exothermic; maintain temp < 10°C. -
Reflux: Once addition is complete, warm to room temperature and reflux for 4 hours to ensure complete substitution of the silyl-chlorides.
-
Quench: Cool to 0°C and quench carefully with saturated
. -
Workup: Extract with
, wash with brine, dry over , and concentrate. -
Purification: Recrystallize from ethanol/hexane to yield white crystals (mp 112-115°C).
B. NMR Acquisition Parameters
Silicon-29 has a negative gyromagnetic ratio and long spin-lattice relaxation times (
Optimized Protocol:
-
Pulse Sequence: Inverse Gated Decoupling (IGATE) or DEPT-45/DEPT-90 (for sensitivity enhancement via proton polarization transfer).
-
Relaxation Agent: Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)
] to the sample. This paramagnetic agent shortens significantly, allowing for faster repetition rates without affecting chemical shift. -
Solvent:
(approx. 50 mg sample in 0.6 mL). -
Reference: Internal Tetramethylsilane (TMS) at 0.00 ppm.
-
Parameters:
-
Relaxation Delay (
): 2–5 seconds (with Cr(acac) ). -
Pulse Width: 30° to 45°.
-
Scans: 256–1024 (depending on concentration).
-
Diagram: Synthesis & Analysis Workflow
Caption: Workflow for the synthesis of (chloromethyl)triphenylsilane and subsequent NMR validation.
References
-
BenchChem. An In-depth Technical Guide to (Chloromethyl)(triphenyl)silane.Link
-
Sigma-Aldrich. Chlorotriphenylsilane Product Specification & NMR Data.Link
-
ChemicalBook. Chloro(chloromethyl)dimethylsilane NMR Spectrum.Link
-
MDPI. Synthesis and Structure Analysis of Silyl-Alkylthioethers. (Provides comparative shifts for silyl-alkyl derivatives). Link
-
Pascal-Man. 29Si NMR: Some Practical Aspects and Chemical Shift Ranges.Link
-
RSC.The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds.
-chloro shifts). Link
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Triphenylsilyl Derivatives for Researchers and Drug Development Professionals
In the landscape of chemical analysis, derivatization is a key strategy to enhance the suitability of analytes for techniques like gas chromatography-mass spectrometry (GC-MS). Among the various silylating agents, triphenylsilyl (TPS) derivatives offer unique advantages in specific applications, although they are less commonly employed than their trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) counterparts. This guide provides an in-depth, objective comparison of the mass spectrometry fragmentation patterns of triphenylsilyl derivatives alongside other common silylating agents, supported by available experimental data and established fragmentation principles. We will explore the causality behind the observed fragmentation, offering field-proven insights for researchers, scientists, and drug development professionals.
The Distinctive Nature of the Triphenylsilyl Group
The triphenylsilyl group, with its three bulky phenyl rings attached to the silicon atom, imparts significantly different properties to a molecule compared to the smaller alkylsilyl groups. This steric bulk can influence the derivatization reaction itself, the chromatographic behavior of the derivative, and, most importantly for this guide, its fragmentation pattern upon ionization in a mass spectrometer. The phenyl groups also introduce electronic effects that can stabilize or destabilize fragment ions in unique ways.
Core Fragmentation Pathways of Triphenylsilyl Derivatives
Under electron ionization (EI), the fragmentation of silyl derivatives is a well-studied process. For triphenylsilyl derivatives, the fragmentation is dominated by cleavages involving the silicon-phenyl bonds and the silicon-heteroatom bond (e.g., Si-O, Si-N).
A predominant fragmentation pathway for many organometallic compounds under electron ionization involves the loss of organic substituents, with the charge being retained by the metal-containing fragment. In the case of triphenylsilyl derivatives, the cleavage of a silicon-phenyl bond is a highly probable initial fragmentation step.
One of the most characteristic fragmentation patterns observed is the loss of a phenyl group (a neutral radical with a mass of 77 Da) from the molecular ion, leading to the formation of a stable diphenylsilyl cation. This is exemplified in the mass spectrum of di(triphenylsilane) ether, which shows a prominent [M-phenyl]+ ion.[1]
Another key fragmentation involves the formation of the triphenylsilyl cation, [ (C₆H₅)₃Si ]⁺, with a mass-to-charge ratio (m/z) of 259. This ion can be a significant peak in the mass spectra of various triphenylsilyl compounds.
Further fragmentation can occur through the sequential loss of phenyl groups or rearrangements involving the phenyl rings. The stability of the phenyl cation (m/z 77) and related aromatic fragments also influences the overall fragmentation pattern.
Visualization of the Core Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway for a generic triphenylsilyl ether upon electron ionization.
Caption: Primary fragmentation of a triphenylsilyl ether.
Comparative Analysis: TPS vs. TMS and TBDMS Derivatives
The choice of silylating agent significantly impacts the information that can be gleaned from a mass spectrum. While TMS derivatives are widely used and have extensive spectral libraries, the fragmentation of TPS and TBDMS derivatives can offer complementary structural information.
| Silyl Group | Common Neutral Loss | Characteristic Ions | Key Features |
| Triphenylsilyl (TPS) | Phenyl radical (77 Da) | [M-77]⁺, [Si(C₆H₅)₃]⁺ (m/z 259), Phenyl cation (m/z 77) | High molecular weight shift, prominent high-mass fragments, useful for confirming the presence of the triphenylsilyl group. |
| Trimethylsilyl (TMS) | Methyl radical (15 Da) | [M-15]⁺, [Si(CH₃)₃]⁺ (m/z 73), [Si(CH₃)₂OH]⁺ (m/z 75) | Well-characterized fragmentation, extensive libraries available, often results in significant fragmentation to low mass ions.[2] |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyl radical (57 Da) | [M-57]⁺, [Si(CH₃)₂(t-Bu)]⁺ (m/z 115) | Often produces an intense [M-57]⁺ ion, which can be the base peak, providing clear molecular weight information even when the molecular ion is weak. |
The bulky nature of the TPS group can sometimes lead to less fragmentation of the original analyte moiety compared to TMS derivatives, potentially preserving more structural information in the higher mass region of the spectrum. However, the increased molecular weight due to the TPS group may also push the molecular ion and key fragments beyond the mass range of some older instruments.
Experimental Protocols
A crucial aspect of any comparative analysis is a robust and reproducible experimental methodology. The following provides a detailed, step-by-step protocol for the derivatization of hydroxyl-containing compounds with triphenylsilyl chloride for GC-MS analysis. This protocol is a self-validating system, ensuring complete derivatization and minimizing analytical artifacts.
Protocol: Triphenylsilylation of Alcohols for GC-MS Analysis
1. Reagents and Materials:
-
Analyte containing hydroxyl groups
-
Triphenylsilyl chloride (TPSCl)
-
Anhydrous pyridine (or other suitable aprotic solvent like N,N-dimethylformamide)
-
Anhydrous hexane or dichloromethane for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-MS grade solvent for final dilution (e.g., ethyl acetate)
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
2. Derivatization Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the analyte into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the absence of water, as it will react with the silylating agent.
-
Reagent Addition: Add 200 µL of anhydrous pyridine to the dried sample and vortex to dissolve. Add a 1.5 to 2-fold molar excess of triphenylsilyl chloride to the solution. The use of a slight excess ensures complete derivatization.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 1-2 hours. The optimal time and temperature may vary depending on the steric hindrance of the hydroxyl group and should be optimized for each specific analyte.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane (or dichloromethane) and 1 mL of saturated aqueous sodium bicarbonate solution to the vial.
-
Vortex vigorously for 30 seconds to quench any unreacted triphenylsilyl chloride and neutralize the pyridinium hydrochloride byproduct.
-
Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
-
Analysis: Transfer the dried organic solution to an autosampler vial. An aliquot of this solution is then injected into the GC-MS system.
3. GC-MS Parameters (Typical Starting Conditions):
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization at 70 eV, scanning from m/z 50-600.
Visualization of the Experimental Workflow
Caption: Workflow for triphenylsilylation and GC-MS analysis.
Conclusion: Making an Informed Choice
The selection of a silylating agent is a critical decision in analytical method development. While TMS remains the workhorse for many applications due to its extensive documentation, triphenylsilyl derivatives present a valuable alternative, particularly when dealing with complex molecules or when unique fragmentation patterns are desired for confirmation. The prominent high-mass ions characteristic of TPS derivatives can provide clear structural information that may be ambiguous in the more fragmented spectra of TMS derivatives. Researchers and drug development professionals are encouraged to consider the specific analytical challenge at hand and leverage the distinct fragmentation behaviors of different silyl derivatives to achieve comprehensive and confident structural elucidation.
References
-
Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
-
García-López, J. A., et al. (2012). Synthesis, characterization and theoretical calculations of model compounds of silanols catalyzed by TEMPO to elucidate the presence of Si-O-Si and Si-O-N bonds. New Journal of Chemistry, 36(5), 1257-1265. [Link]
-
NIST. (n.d.). Silane, chlorotriphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Triphenylsilane. Retrieved from [Link]
Sources
Determining enantiomeric excess of chiral alpha-chlorosilanes
Analytical Mastery: Determining the Enantiomeric Excess of Chiral
As chiral organosilanes become increasingly critical in advanced materials and pharmaceutical development, the precise determination of their enantiomeric excess (ee) is a fundamental analytical requirement. However, analyzing chiral
This guide objectively compares the leading analytical modalities for ee determination, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.
Comparative Overview of Analytical Modalities
Selecting the correct analytical method requires understanding the physicochemical properties of the silane. Direct chromatography is ideal for stable C-stereogenic silanes, whereas highly reactive Si-stereogenic chlorosilanes—which are prone to rapid chloride-induced racemization[1]—require derivatization into stable siloxanes[2].
The table below summarizes the quantitative performance metrics of the primary analytical alternatives.
| Analytical Modality | Typical Resolution ( | Sample Requirement | Analysis Time | Non-Destructive? | Best Suited For |
| Chiral GC-FID | 1.5 – 3.0 | 1 – 5 | 15 – 45 min | No (Combusted) | Stable C-stereogenic |
| NMR (Derivatization) | Baseline (Hz separation) | 5 – 20 mg | 1 – 4 hours | Yes (Post-derivatization) | Labile Si-stereogenic chlorosilanes |
| MRR Spectroscopy | Absolute (Gas phase) | < 1 mg | < 10 min | Yes | Volatile enantioisotopomers |
Experimental Workflows & Logical Relationships
The following diagram illustrates the divergent analytical pathways required based on the structural stability of the chiral
Workflow comparison: Direct chiral chromatography vs. diastereomeric NMR derivatization for ee.
Deep-Dive: NMR Spectroscopy via Diastereomeric Derivatization
The Causality of the Method:
Si-stereogenic chlorosilanes cannot be analyzed directly via chromatography due to their extreme sensitivity to moisture and their tendency to undergo chloride-induced racemization on stationary phases[1]. To circumvent this, the dynamic enantiomeric mixture is "locked" by reacting it with an enantiopure chiral derivatizing agent (CDA), such as
Self-Validating Protocol: To ensure trustworthiness, this protocol incorporates a mandatory racemic baseline validation to rule out kinetic resolution during derivatization.
-
Step 1: Racemic Baseline Establishment (Validation)
-
Dissolve 10 mg of a racemic
-chlorosilane standard in 0.5 mL of anhydrous THF under an argon atmosphere. -
Add 2.0 equivalents of enantiopure
-menthol and 2.5 equivalents of imidazole. Causality: Imidazole acts as an acid scavenger, neutralizing the HCl byproduct to prevent acid-catalyzed racemization or siloxane cleavage. -
Stir for 30 minutes at room temperature, quench with dry methanol, and filter through a short plug of anhydrous silica.
-
Acquire a
NMR spectrum (using an INEPT pulse sequence to enhance the inherently low sensitivity of the nucleus). -
Validation Check: Integrate the two distinct diastereomeric peaks. The ratio must be exactly 50:50. If it is not, kinetic resolution has occurred, and a different CDA or reaction temperature must be selected.
-
-
Step 2: Sample Derivatization
-
Repeat Step 1 identically using the enantioenriched
-chlorosilane sample.
-
-
Step 3: Quantification
-
Overlay the sample spectrum with the racemic standard to confirm peak assignments.
-
Integrate the major (
) and minor ( ) diastereomeric peaks. -
Calculate the enantiomeric excess:
.
-
Deep-Dive: Direct Chiral Gas Chromatography (GC-FID)
The Causality of the Method:
For C-stereogenic
Self-Validating Protocol:
-
Step 1: Column Selection & Racemic Resolution (Validation)
-
Prepare a 1 mg/mL solution of the racemic
-chloroalkylsilane in anhydrous hexane. Causality: Protic solvents must be strictly avoided to prevent any background solvolysis. -
Inject 1
L onto a -cyclodextrin capillary column (e.g., CycloSil-B). -
Optimize the temperature gradient (e.g., 80°C to 150°C at 2°C/min) until baseline resolution is achieved.
-
Validation Check: Confirm that the resolution factor (
) is and the peak area ratio is 50:50.
-
-
Step 2: Sample Analysis
-
Inject the enantioenriched sample under the exact validated gradient conditions.
-
Integrate the peak areas to determine the ee.
-
Emerging Alternative: Molecular Rotational Resonance (MRR)
For highly volatile chiral silanes, Molecular Rotational Resonance (MRR) spectroscopy is emerging as a disruptive, non-destructive alternative. MRR eliminates the need for wet-chemical derivatization or chromatography. Instead, it introduces a chiral tag into a gas-phase mixture, forming non-covalent diastereomeric complexes via supersonic expansion. Because MRR operates on isolated, freely rotating molecules, the transition intensities in the broadband rotational spectra directly and rapidly reflect the enantiomeric composition of the original sample[5].
References[2] Weibel, D. B., Walker, T. R., Schroeder, F. C., & Meinwald, J. (2000). Chiral Silylation Reagents for the Determination of Absolute Configuration by NMR Spectroscopy. Organic Letters - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/ol006054w[4] Fortis, F., Barbe, B., Petraud, M., & Picard, J. (1999). ChemInform Abstract: Unprecedented Use of 29Si NMR Spectroscopy for a Convenient Determination of Enantiomeric Excesses of Chiral α-C-Silylated Amines and Alcohols. ChemInform. URL:https://doi.org/10.1002/chin.199924021[5] Pate, B. H., et al. (2021). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Analytical Chemistry (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8445558/[1] Marschner, C., et al. (2017). On the Mechanism of the Reductive Metallation of Asymmetrically Substituted Silyl Chlorides. ResearchGate. URL:https://www.researchgate.net/publication/319133939[3] Collicott, R. (2002). Investigation of chiral silicon compounds for the determination of enantiomeric purity. Open Research Online (The Open University). URL: https://oro.open.ac.uk/54432/
Sources
Reactivity Under the Microscope: A Comparative Guide to (1-Chloroethyl)triphenylsilane vs. Trimethyl(1-chloroethyl)silane
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate organosilane reagent is a critical decision that dictates the efficiency, selectivity, and outcome of a synthetic pathway. This guide provides an in-depth, experimentally grounded comparison of the reactivity of two key α-chloroethylsilanes: (1-Chloroethyl)triphenylsilane and Trimethyl(1-chloroethyl)silane. We will dissect the fundamental principles governing their reactivity, supported by mechanistic insights and practical experimental protocols, to empower you with the knowledge to select the optimal reagent for your specific application.
Introduction: The Decisive Role of the Silyl Substituent
At first glance, (1-Chloroethyl)triphenylsilane and Trimethyl(1-chloroethyl)silane appear to be simple analogues, differing only in the substituents on the silicon atom. However, this seemingly minor structural change—exchanging three methyl groups for three phenyl groups—imparts profoundly different chemical behaviors. The core of this guide is to explore and quantify how these substituents modulate the reactivity of the adjacent carbon-chlorine bond, a pivotal factor in their application as synthetic intermediates.[1] The primary drivers of this reactivity divergence are the steric and electronic effects exerted by the triphenylsilyl (Ph₃Si) and trimethylsilyl (Me₃Si) groups.
Foundational Principles: Steric and Electronic Effects in α-Halosilanes
To comprehend the reactivity differences, we must first understand the interplay of steric hindrance and electronic influences at the reaction center.
Steric Hindrance: A Tale of Two Sizes
The most dramatic difference between the triphenylsilyl and trimethylsilyl groups is their sheer physical size.
-
Trimethylsilyl (TMS) Group : Composed of three relatively small methyl groups, the TMS group presents a moderate steric profile.[2]
-
Triphenylsilyl (TPS) Group : The three bulky phenyl rings of the TPS group create a sterically congested environment around the silicon atom and, by extension, the α-carbon.[3]
In nucleophilic substitution reactions, particularly those following a bimolecular (Sₙ2) pathway, the nucleophile must approach the electrophilic carbon from the backside, opposite the leaving group.[1][4] The immense bulk of the triphenylsilyl group physically obstructs this trajectory, significantly raising the activation energy and slowing the reaction rate.[1] The smaller TMS group presents a much lower barrier to this approach.
Electronic Effects: A More Nuanced Influence
The electronic nature of the silyl group also plays a key role. Silicon is more electropositive than carbon, leading to a polarization of the Si-C bond.[5] This has several consequences:
-
α-Silicon Effect : A silicon atom positioned alpha to a developing positive charge (as in an Sₙ1 transition state) is known to be destabilizing.[6][7] This "α-silicon effect" argues against a reaction mechanism that proceeds through a discrete carbocation at the carbon bearing the chlorine.
-
Inductive Effects : The substituents on the silicon atom fine-tune its electronic properties. Methyl groups are electron-donating, which can slightly counteract the inherent destabilization of an adjacent positive charge. Phenyl groups, conversely, are generally electron-withdrawing through induction, which would further destabilize any developing positive charge on the α-carbon.
Reactivity Profile: Trimethyl(1-chloroethyl)silane
The reactivity of Trimethyl(1-chloroethyl)silane is largely dictated by the modest steric profile of the TMS group.
-
Mechanism : Due to the low steric hindrance and the instability of the alternative primary carbocation, this compound strongly favors reaction via the Sₙ2 mechanism .[4][8] Nucleophiles can readily access the electrophilic α-carbon.
-
Reactivity : It behaves as a competent electrophile in nucleophilic substitution reactions. It is readily used to form the corresponding Grignard reagent, which underscores the accessibility of the C-Cl bond for chemical transformation.
-
Applications : It is a versatile building block for introducing the ethyl(trimethylsilyl) moiety and is used in Peterson olefination reactions after conversion to the corresponding Grignard reagent.
Reactivity Profile: (1-Chloroethyl)triphenylsilane
The chemical behavior of (1-Chloroethyl)triphenylsilane is dominated by the overwhelming steric bulk of the three phenyl groups.
-
Mechanism : The path for a backside Sₙ2 attack is severely impeded.[1] Furthermore, the Sₙ1 pathway is electronically disfavored due to the inherent instability of a primary carbocation, which is further destabilized by the electron-withdrawing nature of the phenyl groups and the α-silicon effect.[6][7] Consequently, this compound is significantly less reactive in nucleophilic substitution reactions.
-
Reactivity : Its reaction rates in substitutions are expected to be orders of magnitude lower than its trimethylsilyl counterpart. This inherent stability can be an advantage in certain contexts where a robust, bulky protecting group is required. The triphenylsilyl group itself is considerably more stable toward acidic hydrolysis than the TMS group.[9]
-
Applications : This reagent is chosen when the synthetic goal is to introduce the bulky and stable triphenylsilyl group or when a less reactive electrophile is required to achieve selectivity in the presence of more reactive sites.
Head-to-Head Comparison: A Quantitative Overview
The fundamental differences in reactivity are best summarized in a direct comparison.
| Feature | Trimethyl(1-chloroethyl)silane | (1-Chloroethyl)triphenylsilane | Causality |
| Steric Hindrance | Low | Very High | Three bulky phenyl groups vs. three small methyl groups.[1][3] |
| Electronic Effect | Weakly electron-donating (methyls) | Weakly electron-withdrawing (phenyls) | Inductive effects of the substituents on silicon. |
| Favored Mechanism | Sₙ2 | Highly Disfavored (Both Sₙ1 & Sₙ2) | Steric hindrance prevents Sₙ2; electronic effects prevent Sₙ1.[1][6][7] |
| Predicted Reactivity | High | Very Low | Low steric hindrance allows for facile nucleophilic attack.[1] |
Experimental Validation: A Competitive Reactivity Protocol
To empirically validate the predicted reactivity differences, a competitive reaction provides a self-validating system where both substrates are subjected to identical conditions.
Objective
To quantitatively determine the relative reactivity of (1-Chloroethyl)triphenylsilane and Trimethyl(1-chloroethyl)silane in an Sₙ2 reaction with sodium iodide.
Methodology
The workflow for this comparative experiment is outlined below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. The Electrical Effect of the Trimethylsilyl Group [authors.library.caltech.edu]
- 6. Beta-silicon_effect [chemeurope.com]
- 7. Negative hyperconjugation in silicon - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistry.msu.edu [chemistry.msu.edu]
A Senior Application Scientist's Guide to Steric Bulk: Triphenylsilyl (TPS) vs. tert-Butyldimethylsilyl (TBDMS) in Synthesis
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups for hydroxyl functionalities is a critical decision that can dictate the success of a synthetic route. Silyl ethers have become indispensable tools, offering a spectrum of stabilities that can be finely tuned.[1][2][3] This guide provides an in-depth, objective comparison between two prominent silyl ethers: the workhorse tert-butyldimethylsilyl (TBDMS or TBS) group and the sterically demanding triphenylsilyl (TPS) group. Our focus will be on how their fundamental difference—steric bulk—translates into practical advantages and disadvantages in the laboratory.
The Foundation: Understanding Steric Hindrance in Silyl Ethers
The utility of a silyl ether protecting group is fundamentally governed by the steric environment around the central silicon atom.[3][4] Bulky substituents on the silicon atom create a steric shield around the silicon-oxygen bond, impeding the approach of reagents that would otherwise cleave it.[4][5] This principle is the cornerstone of their differential stability.
-
tert-Butyldimethylsilyl (TBDMS): This group features a sterically demanding tert-butyl group and two smaller methyl groups attached to the silicon. The tert-butyl group provides a significant steric umbrella, making TBDMS ethers approximately 10,000 times more stable towards hydrolysis than the simple trimethylsilyl (TMS) ether.[6]
-
Triphenylsilyl (TPS): This group has three bulky phenyl rings directly attached to the silicon atom. The propeller-like arrangement of these aromatic rings creates a formidable steric barrier, rendering the Si-O bond exceptionally robust.
The diagram below illustrates the concept of the "steric cone," a simplified representation of the space occupied by the substituents on the silicon atom, which hinders access to the Si-O bond.
Caption: Structural comparison of TBDMS and TPS groups.
Head-to-Head Comparison: Stability Under Reaction Conditions
The choice between TBDMS and TPS often comes down to the required stability throughout a synthetic sequence. The TPS group offers a significant step-up in robustness compared to TBDMS.
| Condition | tert-Butyldimethylsilyl (TBDMS) | Triphenylsilyl (TPS) | Causality and Field Insights |
| Acidic Hydrolysis | Moderately Stable. Cleaved by strong acids or prolonged exposure to moderate acids (e.g., 80% acetic acid).[7] | Highly Stable. Significantly more stable than TBDMS. Resistant to conditions like 80% acetic acid and 50% trifluoroacetic acid.[7][8] | The greater steric bulk of the three phenyl groups in TPS provides superior protection against protonation of the ether oxygen and subsequent nucleophilic attack. This makes TPS a group of choice when subsequent steps involve harsh acidic deprotections of other groups (e.g., acetals). |
| Basic Hydrolysis | Generally Stable. Cleaved under more forcing basic conditions. | Very Stable. More resistant to basic conditions than TBDMS. | Steric hindrance is also effective against nucleophilic attack by hydroxide ions. The stability of both groups under basic conditions makes them compatible with a wide range of reactions, such as ester saponification. |
| Fluoride-Mediated Cleavage | Standard method of deprotection (e.g., TBAF). Relatively fast cleavage.[9] | Requires more forcing conditions or longer reaction times with fluoride sources.[10][11] | While fluoride is the universal reagent for Si-O bond cleavage, the reaction rate is highly dependent on steric accessibility. The hindered nature of the TPS-ether requires more energy to form the pentacoordinate silicon intermediate, slowing down the deprotection. |
| Hydrogenolysis | Stable | Stable | The Si-O bond is not susceptible to cleavage by catalytic hydrogenation, a key feature that allows for the removal of benzyl-type protecting groups in the presence of these silyl ethers.[12] |
Relative Stability Order (Acidic Conditions): TMS < TES < TBDMS < TIPS < TPS ≈ TBDPS[5][13][14]
Experimental Protocols: Protection and Deprotection Strategies
The successful implementation of any protecting group strategy hinges on reliable and high-yielding protocols for its introduction and removal.
Caption: General workflow for silyl ether protection.
This protocol is a standard procedure for introducing the TBDMS group, prized for its reliability and efficiency.[15][16]
-
Setup: Under an inert atmosphere (e.g., Argon), dissolve the primary alcohol (1.0 equiv.) in anhydrous dimethylformamide (DMF) (approx. 5-10 mL per mmol of alcohol).
-
Addition of Reagents: To the stirred solution, add imidazole (2.5 equiv.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv.) at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-6 hours.
-
Workup: Once the reaction is complete, add water to quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
The introduction of the bulkier TPS group often requires reaction with the corresponding alkoxide or phenoxide to enhance nucleophilicity.[17][18]
-
Salt Formation: In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered phenol (1.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Silylation: Add a solution of chlorotriphenylsilane (TPS-Cl) (1.1 equiv.) in anhydrous THF to the reaction mixture.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction can be slow due to steric hindrance; monitor by TLC for 24-48 hours.[17]
-
Workup: Filter the reaction mixture to remove the precipitated sodium chloride (NaCl). Remove the solvent under vacuum.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the aryltriphenylsilyl ether.[17]
Caption: General workflow for silyl ether deprotection.
This is the most common and reliable method for TBDMS ether cleavage.[9][19]
-
Setup: Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (approx. 10 mL per mmol).
-
Deprotection: Add a 1.0 M solution of TBAF in THF (1.5 equiv.) to the solution at room temperature.
-
Reaction: Stir the mixture and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Cleavage of the robust TPS group typically requires a fluoride source, often with longer reaction times or elevated temperatures.[10][11]
-
Setup: Dissolve the TPS-protected compound (1.0 equiv.) in anhydrous THF.
-
Deprotection: Add a 1.0 M solution of TBAF in THF (2.0-3.0 equiv.).
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it may be gently heated (e.g., to 40-50 °C) to facilitate cleavage. Monitor the reaction progress carefully by TLC.
-
Workup and Purification: Follow the same procedure as described for TBDMS deprotection (Protocol 3).
Strategic Application in Synthesis: When to Choose TPS over TBDMS
The enhanced stability of the TPS group is not merely a chemical curiosity; it is a strategic advantage in complex syntheses.
-
Orthogonal Protection Schemes: The primary reason to employ a TPS group is when a less stable silyl ether, such as TBDMS or TES, must be selectively removed elsewhere in the molecule.[5][20] For instance, a primary alcohol might be protected as a TBDMS ether and a more hindered or critical secondary alcohol as a TPS ether. The TBDMS group can then be selectively cleaved under mild acidic conditions that leave the TPS ether untouched.[7]
-
Tolerance to Harsh Reagents: When a synthetic route involves strongly acidic or nucleophilic conditions that would cleave a TBDMS ether, the TPS group provides the necessary resilience.[7][12] This is common in natural product synthesis where numerous functional group interconversions are required.
-
Crystallinity and Purification: A practical, often overlooked advantage of the triphenylsilyl group is that its derivatives are frequently crystalline solids.[10][11] This can greatly simplify purification by recrystallization, which is often more efficient and scalable than chromatography for oily TBDMS-protected intermediates. The phenyl groups also provide a strong UV chromophore, making TLC visualization straightforward.[10][11]
Conclusion: A Matter of Strategic Selection
The choice between the tert-butyldimethylsilyl (TBDMS) and triphenylsilyl (TPS) protecting groups is a classic example of balancing stability with ease of removal.
-
The TBDMS group remains the versatile workhorse for general-purpose hydroxyl protection. It offers a robust defense against a wide array of common reagents while being readily cleavable under mild, standard conditions.[13][15][21] Its favorable balance of properties ensures its continued prevalence in routine synthesis.
-
The TPS group is a specialist tool, deployed when exceptional stability is paramount. Its formidable steric bulk provides security against harsh acidic conditions and enables complex, orthogonal deprotection strategies.[8][10][11] The trade-off is the need for more forcing conditions for its eventual removal.
For the research scientist and drug development professional, understanding the nuances of steric effects, as exemplified by this comparison, is key to designing elegant, efficient, and successful synthetic pathways.
References
-
Deprotection of Silyl Ethers - Technical Library - Gelest. (n.d.). Gelest. Retrieved March 7, 2026, from [Link]
-
Silyl Groups - Technical Library - Gelest. (n.d.). Gelest. Retrieved March 7, 2026, from [Link]
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]
-
Begeç, S., Kiliç, A., Yuksel, F., Alataş, S., & Kan, N. (2013). Synthesis and characterization of aryltriphenylsilyl ethers and crystal structure of 2,4,6-tri-methylphenyl triphenylsilyl ether. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-10. Retrieved from [Link]
-
Mohan, R. S., Bothwell, J. M., Angeles, V. V., Carolan, J. P., & Olson, M. E. (2010). A mild and chemoselective method for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers using iron(III) tosylate as a catalyst. Tetrahedron Letters, 51(4), 624-626. Retrieved from [Link]
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. Retrieved from [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF. (2003). ResearchGate. Retrieved from [Link]
-
Vatèle, J.-M. (2006). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. Synthesis, 2006(12), 2055-2058. Retrieved from [Link]
-
Begeç, S., Kiliç, A., Yuksel, F., Alataş, S., & Kan, N. (2013). Synthesis and characterization of aryltriphenylsilyl ethers and crystal structure of 2,4,6-tri-methylphenyl triphenylsilyl ether. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(8), 1083-1092. Retrieved from [Link]
-
Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(5), 694-698. Retrieved from [Link]
-
11.3 Protecting groups. (2025, August 15). Fiveable. Retrieved from [Link]
-
Supplementary information Synthesis and properties of fluorous benzoquinones and their application in deprotection of silyl ethers. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Ogilvie, K. K., & Sadana, K. L. (1976). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Tetrahedron Letters, 17(31), 2749-2752. Retrieved from [Link]
-
Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. (2023). UvA-DARE (Digital Academic Repository). Retrieved from [Link]
-
Silyl ether - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Douglass, A. G., Pakhomov, S., Reeves, B., Janousek, Z., & Kaszynski, P. (2000). Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes. The Journal of Organic Chemistry, 65(5), 1434-1441. Retrieved from [Link]
-
Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. Retrieved from [Link]
-
Wang, Y., Zhang, L.-H., & Zhang, X.-X. (2022). An efficient method for the cleavage of tert-butyldiphenylsilyl ethers catalyzed by 1,3-dibromo-5,5-dimethylhydantoin. Journal of Carbohydrate Chemistry, 41(1), 1-13. Retrieved from [Link]
-
Triphenylsilane - Chemistry. (n.d.). LibreTexts. Retrieved from [Link]
-
Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2162-2167. Retrieved from [Link]
-
Douglass, A. G., Pakhomov, S., Reeves, B., Janousek, Z., & Kaszynski, P. (2000). Triphenylsilyl as a protecting group in the synthesis of 1, 12-heterodisubstituted p-carboranes. The Journal of Organic Chemistry, 65(5), 1434-1441. Retrieved from [Link]
-
TBS Protecting Group: TBS Protection & Deprotection. (2024, January 19). Total Synthesis. Retrieved from [Link]
-
The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. (2011). ResearchGate. Retrieved from [Link]
-
A comparison of t-butyldimethylsilyl and trimethylsilyl ether derivatives for the characterization of urinary metabolites of prostaglandin F2alpha by gas chromatography mass spectrometry. (1977). PubMed. Retrieved from [Link]
-
Crystal structure of (tert-butyldimethylsilyl)triphenylgermane, Ph3Ge-SiMe2(t-Bu). (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. (2021). Chemistry – A European Journal, 27(61), 15159-15167. Retrieved from [Link]
-
tert-Butyldiphenylsilyl - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. Triphenylsilyl as a protecting group in the synthesis of 1, 12-heterodisubstituted p-carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pure.uva.nl [pure.uva.nl]
- 14. total-synthesis.com [total-synthesis.com]
- 15. tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses [ketonepharma.com]
- 16. rsc.org [rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. scholars.iwu.edu [scholars.iwu.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Silyl Groups - Gelest [technical.gelest.com]
Part 1: Mechanistic Grounding of Si-C and C-Cl Vibrational Modes
Title: Comparative Guide to ATR-FTIR Crystal Performance for Low-Frequency Si-C and C-Cl Bond Analysis
Introduction In materials science and pharmaceutical development, the precise identification of metalloid-carbon (Si-C) and halogen-carbon (C-Cl) bonds is critical for characterizing organosilanes, silicon carbide nanomaterials, and chlorinated active pharmaceutical ingredients (APIs). However, analyzing these specific functional groups presents a unique spectroscopic challenge: their primary stretching vibrations occur in the deep fingerprint and far-infrared (far-IR) regions. Standard benchtop Fourier Transform Infrared (FTIR) spectrometers, particularly those equipped with budget-tier Attenuated Total Reflectance (ATR) accessories, often fail to capture these low-frequency bands accurately.
As an Application Scientist, I have designed this guide to objectively compare the performance of leading ATR crystal technologies (Diamond, ZnSe, and Germanium) and provide a self-validating experimental protocol for capturing elusive Si-C and C-Cl bands without optical truncation.
To optimize our instrumentation, we must first understand the causality behind why these bonds absorb where they do. According to Hooke’s Law for a diatomic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass (
-
Si-C Bond: Because silicon is significantly heavier than carbon, and the Si-C bond is relatively long and weak compared to a C-C bond, the force constant is lowered while the reduced mass increases. This shifts the stretching frequency down to the 700–900 cm⁻¹ range. For example, in silicon carbide (SiC) particles, the1[1].
-
C-Cl Bond: The high atomic mass of the chlorine atom drastically increases the oscillator's reduced mass. Consequently, the2[2].
Table 1: Target Vibrational Frequencies
| Bond Type | Typical Wavenumber Range | Mechanistic Driver |
|---|---|---|
| Si-C | 700 – 900 cm⁻¹ | High reduced mass of Si; longer bond length lowers the force constant. |
| C-Cl | 550 – 850 cm⁻¹ | High atomic mass of Cl; highly polarizable bond shifts absorption toward the far-IR. |
Part 2: Product Comparison – ATR Crystal Technologies
Attenuated Total Reflectance (ATR) is the premier sampling technique for solid and liquid samples due to minimal sample preparation. However, the internal reflection element (the crystal) has its own lattice vibrations (phonons) that absorb IR light at lower frequencies. When the crystal becomes opaque, it reaches its "low-frequency cutoff." Choosing the wrong crystal will artificially truncate your C-Cl or Si-C peaks.
-
Monolithic Diamond ATR: The C-C bonds in a diamond lattice are incredibly strong, pushing its intrinsic phonon absorptions to the mid-IR (2000–2500 cm⁻¹). This leaves the low-frequency region completely transparent.3[3], making them the undisputed gold standard for capturing the entirety of the C-Cl band down to 550 cm⁻¹.
-
Zinc Selenide (ZnSe) ATR: ZnSe is highly cost-effective and offers excellent optical throughput. However, multiphonon lattice absorptions cause4[4]. While perfectly adequate for Si-C bonds (~780 cm⁻¹), it risks clipping the lower-frequency tails of heavy aliphatic chlorides.
-
Germanium (Ge) ATR: Ge is utilized for highly refractive samples (like carbon-black filled polymers) to prevent anomalous dispersion. Unfortunately, its high cutoff (~600 cm⁻¹) and extremely shallow penetration depth make it a poor choice for routine C-Cl detection.
Table 2: ATR Crystal Performance Comparison for Low-Frequency Analysis
| Crystal Material | Low-Frequency Cutoff | Refractive Index (n) | Penetration Depth (at 1000 cm⁻¹) | Suitability for Si-C | Suitability for C-Cl |
|---|---|---|---|---|---|
| Diamond | ~200 cm⁻¹ | 2.4 | ~2.0 µm | Excellent | Excellent (Captures full range) |
| ZnSe | ~550 - 650 cm⁻¹ | 2.4 | ~2.0 µm | Excellent | Marginal (Clips lower frequencies) |
| Germanium | ~600 cm⁻¹ | 4.0 | ~0.6 µm | Good (for high-n samples) | Poor (Misses lower frequencies) |
Part 3: Visualizing the Decision Logic
To ensure rigorous experimental design, use the following logic workflow to select your ATR crystal based on the target bond and sample matrix.
Caption: Workflow for selecting the optimal ATR-FTIR crystal based on low-frequency cutoff requirements.
Part 4: Experimental Protocol & Self-Validating Workflow
Do not treat the spectrometer as a "black box." The following step-by-step methodology incorporates self-validating checks to ensure the integrity of your low-frequency data.
Step 1: System Readiness & Background Validation
-
Action: Ensure the ATR crystal is clean, then collect a single-beam background spectrum (Open Beam) at 4 cm⁻¹ resolution for 32 scans.
-
Causality & Validation: Do not blindly accept the background. Inspect the single-beam energy profile. The energy should remain robust down to the theoretical cutoff of your crystal (e.g., >10% transmittance at 550 cm⁻¹ for ZnSe). If the energy drops prematurely, the crystal is either misaligned, scratched, or chemically degraded.
Step 2: Sample Loading & Optical Contact Optimization
-
Action: Apply the liquid or solid sample to the crystal. For solids, lower the pressure anvil.
-
Causality & Validation: Monitor the live absorbance preview. Focus specifically on the target region (e.g., 780 cm⁻¹ for Si-C). Slowly increase the anvil pressure until the peak amplitude plateaus. This plateau proves that maximum optical contact (evanescent wave penetration) has been achieved. Over-tightening beyond this point risks fracturing the crystal without yielding better data.
Step 3: Data Acquisition
-
Action: Collect the sample spectrum using the exact same parameters as the background (32-64 scans, 4 cm⁻¹ resolution).
Step 4: Advanced ATR Correction (Critical Step)
-
Action: Apply an ATR correction algorithm via your spectrometer's software.
-
Causality & Validation: In ATR spectroscopy, the depth of penetration (
) is directly proportional to the wavelength ( ). Because Si-C and C-Cl bonds absorb at very long wavelengths (low frequencies), the IR beam penetrates much deeper into the sample than it does at the 3000 cm⁻¹ (C-H) region. Without ATR correction, your Si-C and C-Cl peaks will appear artificially massive, skewing quantitative ratios. The correction normalizes the spectrum to simulate a uniform transmission pathlength.
References
-
Characterization of Surface State of Inert Particles: Case of Si and SiC, SCIRP,[Link]
-
12.8: Infrared Spectra of Some Common Functional Groups, Chemistry LibreTexts,[Link]
-
Choosing the right ATR crystal for FTIR analysis, Specac Ltd,[Link]
Sources
Navigating the Intricate World of Bulky Organosilicon Chlorides: A Comparative Guide to Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry and materials science, bulky organosilicon chlorides stand as crucial building blocks for a diverse array of applications, from advanced polymers to novel therapeutic agents. Their sterically demanding nature, however, presents a significant hurdle in their structural elucidation. A precise understanding of their three-dimensional architecture is paramount for predicting their reactivity, designing new materials with tailored properties, and ensuring the efficacy and safety of silicon-containing pharmaceuticals. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary techniques employed for the crystal structure analysis of these challenging molecules, with a focus on single-crystal X-ray diffraction (SC-XRD) and its powerful counterpart, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Challenge of Bulk: Why Structural Analysis is Not Trivial
The defining characteristic of bulky organosilicon chlorides is the presence of large, sterically demanding organic substituents attached to the silicon atom. These groups, such as tert-butyl or tri-iso-propylsilyl, introduce significant steric hindrance, which profoundly influences the molecule's properties and complicates its structural analysis in several ways:
-
Crystallization Difficulties: The very bulk that imparts desirable properties can inhibit the formation of high-quality single crystals suitable for SC-XRD. These molecules often exhibit a reluctance to pack in a regular, ordered lattice, leading to the formation of oils, amorphous solids, or poorly diffracting crystals.
-
Disorder in the Crystal Lattice: Even when single crystals are obtained, the flexible nature of the bulky organic groups can lead to positional or orientational disorder within the crystal structure. This manifests as smeared or multiple positions for atoms in the electron density map, complicating the refinement process and reducing the precision of the final structure.[1][2]
-
Air and Moisture Sensitivity: Many organosilicon chlorides are highly reactive towards hydrolysis and must be handled under inert conditions, adding a layer of complexity to sample preparation and analysis for both SC-XRD and NMR.[3][4]
A Comparative Analysis: Single-Crystal X-ray Diffraction vs. Advanced NMR Spectroscopy
The two primary techniques for the definitive structural characterization of bulky organosilicon chlorides are single-crystal X-ray diffraction and solid-state NMR spectroscopy. While SC-XRD provides a direct visualization of the atomic arrangement in the solid state, NMR offers invaluable information about the local chemical environment and dynamics, both in solution and in the solid state.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Solid-State NMR (ssNMR) Spectroscopy |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. |
| Sample Type | High-quality single crystal (typically 0.1-0.3 mm).[5] | Crystalline or amorphous powder (50-200 mg). |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[6] | Information about the local chemical environment, molecular conformation, dynamics, and internuclear distances.[7][8] |
| Key Strengths | Unambiguous determination of the absolute molecular structure and stereochemistry.[9] | Applicable to both crystalline and amorphous materials; provides information on molecular dynamics. |
| Common Challenges | Difficulty in obtaining suitable single crystals; issues with disorder and twinning.[1][8] | Lower resolution than SC-XRD; sensitivity can be low for nuclei like 29Si; interpretation can be complex.[10] |
| Data Collection Time | Hours to a day. | Hours to several days, depending on the nucleus and experiments. |
| Handling of Air-Sensitive Samples | Requires specialized handling techniques (e.g., mounting in oil under an inert atmosphere).[3] | Can be packed into rotors in a glovebox. |
The Unrivaled Precision of Single-Crystal X-ray Diffraction
SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule.[9] The resulting electron density map provides a detailed picture of the atomic arrangement, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. This information is crucial for understanding the steric and electronic effects of the bulky substituents.
However, the journey to a high-quality crystal structure of a bulky organosilicon chloride is often fraught with challenges. The propensity for these molecules to exhibit disorder requires sophisticated refinement strategies. Programs like SHELXL offer powerful tools to model disorder by defining multiple atomic positions with partial occupancies.[11][12]
Experimental Workflow for SC-XRD of Air-Sensitive Bulky Organosilicon Chlorides
Caption: A streamlined workflow for the single-crystal X-ray diffraction analysis of air-sensitive bulky organosilicon chlorides.
Advanced Solid-State NMR: A Powerful Complement
For compounds that prove difficult to crystallize or for gaining deeper insights into the local structure and dynamics, solid-state NMR (ssNMR) spectroscopy is an indispensable tool. Of particular importance for organosilicon compounds is 29Si NMR. The 29Si nucleus has a low natural abundance (4.7%) and a long spin-lattice relaxation time, which can make it challenging to obtain spectra with a good signal-to-noise ratio.[13] However, techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) can significantly enhance the signal.
29Si CP/MAS NMR spectra provide information about the different silicon environments in the solid state. For example, it can distinguish between silicon atoms with different numbers of chlorine and organic substituents. Furthermore, the chemical shift is sensitive to the local geometry and conformation, providing valuable data that can be correlated with the results from SC-XRD.
Experimental Protocol: 29Si CP/MAS NMR
-
Sample Preparation: In a glovebox, carefully pack the powdered bulky organosilicon chloride (typically 50-100 mg) into a zirconia rotor (e.g., 4 mm diameter).
-
Spectrometer Setup: Insert the rotor into the solid-state NMR probe. Tune the probe to the 29Si and 1H frequencies.
-
Magic Angle Spinning: Spin the rotor at a high speed (e.g., 5-15 kHz) at the magic angle (54.74°) to average out anisotropic interactions and obtain sharper lines.[7]
-
Cross-Polarization: Use a cross-polarization pulse sequence to transfer magnetization from the abundant 1H nuclei to the rare 29Si nuclei, significantly enhancing the 29Si signal.[7]
-
Data Acquisition: Acquire the 29Si free induction decay (FID) with high-power proton decoupling to remove broadening from 1H-29Si dipolar couplings.
-
Data Processing: Fourier transform the FID to obtain the 29Si CP/MAS NMR spectrum. A background subtraction may be necessary to remove the broad signal from the glass in the probe and rotor.[10]
The Synergy of Techniques: A Case Study Approach
Consider the hypothetical bulky organosilicon chloride, tri(tert-butyl)silyl chloride. While its crystal structure has not been extensively reported in the literature, we can infer the analytical approach based on similar compounds.[14]
-
SC-XRD Analysis: Obtaining a single crystal would likely require slow sublimation or crystallization from a non-polar solvent like hexane at low temperatures. The refinement would need to carefully model the potential for rotational disorder of the tert-butyl groups. The expected Si-Cl bond length would be a key parameter to compare with other organosilicon chlorides.
-
Solid-State NMR Analysis: A 29Si CP/MAS NMR spectrum would be expected to show a single resonance, but its chemical shift and lineshape would provide information about the local environment and any dynamic processes occurring in the solid state.
-
Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict the geometry and 29Si NMR chemical shift of tri(tert-butyl)silyl chloride.[15] Comparing the calculated parameters with the experimental data from SC-XRD and ssNMR would provide a powerful validation of the structural assignment.
The Role of Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), have become an integral part of structural analysis. DFT calculations can be used to:
-
Predict Molecular Geometries: Optimize the geometry of bulky organosilicon chlorides to obtain theoretical bond lengths and angles, which can be compared with experimental SC-XRD data.
-
Calculate NMR Parameters: Predict 29Si NMR chemical shifts with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.[15]
-
Understand Electronic Structure: Provide insights into the electronic properties of the molecule, helping to rationalize its reactivity.
Caption: An integrated workflow illustrating the synergistic use of experimental and computational techniques for the structural analysis of bulky organosilicon chlorides.
Conclusion
The structural analysis of bulky organosilicon chlorides is a challenging yet essential endeavor for advancing materials science and drug development. While single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional structure, its application can be hampered by crystallization difficulties and disorder. Advanced solid-state NMR spectroscopy, particularly 29Si CP/MAS NMR, provides a powerful complementary technique that can be applied to a wider range of materials and offers unique insights into local structure and dynamics. The most robust and reliable structural elucidation is achieved through an integrated approach that combines the strengths of both SC-XRD and ssNMR, further validated by computational methods like DFT. By carefully selecting and applying these techniques, researchers can overcome the challenges posed by steric bulk and unlock the full potential of these important molecules.
References
-
Brouwer, D. (n.d.). 29Si NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Retrieved from [Link]
-
Leito, I., et al. (2013). The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. RSC Advances, 3(42), 19514-19525. [Link]
-
Müller, P. (2009). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Methods in Molecular Biology, 544, 133-155. [Link]
-
Prasad, R., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Polymers, 11(5), 868. [Link]
-
Various Authors. (n.d.). NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Retrieved from [Link]
-
Linden, A. (2023). Optimizing disordered crystal structures. Acta Crystallographica Section C: Structural Chemistry, C79, 69-70. [Link]
-
Weber, T., & Bürgi, H.-B. (2002). Determination and refinement of disordered crystal structures using evolutionary algorithms in combination with Monte Carlo methods. Acta Crystallographica Section A: Foundations of Crystallography, 58(6), 526-540. [Link]
-
Panov, D., Ploom, A., & Tuulmets, A. (2006). Steric Effects of Alkylmagnesium Chlorides in the Grignard Reaction with Silanes. Collection of Czechoslovak Chemical Communications, 71(12), 1845-1854. [Link]
-
Newcastle University. (n.d.). Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. Retrieved from [Link]
-
KU Leuven. (n.d.). How to crystallize your sample. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Disorder. Retrieved from [Link]
-
Zaitsev, K. V., et al. (2015). Crystal structure of (tert-butyldimethylsilyl)triphenylgermane, Ph3Ge-SiMe2(t-Bu). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o1015. [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
-
Henry Royce Institute. (n.d.). Air Sensitive X-ray Diffraction (XRD). Retrieved from [Link]
-
Emslie, D. J. H., et al. (2018). Manganese Silyl Dihydride Complexes: A Spectroscopic, Crystallographic and Computational Study of Nonclassical Silicate and Hydrosilane Hydride Isomers. Inorganic Chemistry, 57(17), 10846-10858. [Link]
-
Graf, D., & Ronning, F. (2014). X-Ray diffraction on large single crystals using a powder diffractometer. Review of Scientific Instruments, 85(4), 046104. [Link]
-
Guionneau, P. (n.d.). Guide for crystallization. Retrieved from [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Harris, K. D. M. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals, 12(9), 1277. [Link]
-
University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]
-
LookChem. (n.d.). tert-Butyldimethylsilyl chloride. Retrieved from [Link]
-
Streeter, I., et al. (2009). Crystallization and preliminary X-ray diffraction of chlorite dismutase from Dechloromonas aromatica RCB. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 1), 50-53. [Link]
-
Carmalt, C. J., et al. (2016). Crystal structures of three complexes of zinc chloride with tri-tert-butylphosphane. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1779-1784. [Link]
-
Wiberg, N., et al. (2002). tert-Butyldichlorophosphane: crystal structure and its reactivity towards supersilyl sodium. Zeitschrift für anorganische und allgemeine Chemie, 628(9-10), 2041-2046. [Link]
-
Valla, M., et al. (2019). Solid-State Nuclear Magnetic Resonance Spectroscopy Assisted Structure Determination of Coordination Polymers. Inorganic Chemistry, 58(15), 9865-9875. [Link]
-
PubChem. (n.d.). Tri-tert-butylchlorosilane. Retrieved from [Link]
-
Claridge, T. D. W., et al. (2016). NMR methodology for complex mixture 'separation'. Chemical Communications, 52(4), 786-789. [Link]
Sources
- 1. ou.edu [ou.edu]
- 2. Towards a better understanding and improved refinement of disordered crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncl.ac.uk [ncl.ac.uk]
- 4. Air Sensitive X-ray Diffraction (XRD) - Henry Royce Institute [royce.ac.uk]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 7. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | MDPI [mdpi.com]
- 10. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tri-tert-butylchlorosilane | C12H27ClSi | CID 12461495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Benchmarking nucleophilicity of alpha-lithio silane derivatives
Benchmarking the Nucleophilicity of -Lithio Silane Derivatives: A Comparative Guide
For synthetic chemists and drug development professionals, controlling the reactivity of carbon-centered nucleophiles is a persistent challenge. While standard alkyllithiums (e.g.,
Mechanistic Causality: The -Silicon Effect
To understand why TMSCH
At first glance, silicon is more electropositive than carbon, which should inductively destabilize the adjacent negative charge and increase nucleophilicity. However, this inductive effect is heavily outweighed by negative hyperconjugation (
This thermodynamic ground-state stabilization raises the activation energy required for nucleophilic attack. Consequently, the nucleophilicity of the reagent is significantly attenuated. This allows TMSCH
Benchmarking Data: Comparative Nucleophilicity
To objectively compare these reagents, we map them onto established empirical scales, such as those derived from the (
Table 1: Relative Reactivity Profile of Common Carbon Nucleophiles
| Reagent | Reagent Class | Relative Nucleophilicity ( | Chemoselectivity | Primary Application |
| Alkyllithium | Very High ( | Low | Halogen-metal exchange, aggressive addition | |
| Methyllithium (MeLi) | Alkyllithium | High | Moderate | Direct methylation |
| TMS-methyllithium (TMSCH | Moderate ( | High | Peterson olefination, selective metalation | |
| Phenylmagnesium Bromide | Grignard Reagent | Moderate | High | Controlled 1,2-addition to carbonyls |
| Allyltrimethylsilane | Allylsilane | Low ( | Very High | Lewis acid-catalyzed allylation |
Mandatory Visualization: Reaction Pathways
The attenuated nucleophilicity of TMSCH
Caption: Reaction pathways comparing n-BuLi and TMSCH2Li additions to carbonyl electrophiles.
Experimental Protocol: Self-Validating Kinetic Benchmarking
To empirically validate the nucleophilicity differential between TMSCH
Causality behind the experimental design: We employ diethyl carbamyl chloride as an ambident electrophile. Hyper-reactive nucleophiles (
Step-by-Step Methodology
-
System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Reagent Standardization: Titrate commercial
-BuLi and synthesize/titrate TMSCH Li to ensure exact molarities. Prepare 0.5 M solutions of both reagents in anhydrous hexane. -
Substrate Setup: To the Schlenk flask, add 10 mL of anhydrous THF, 1.0 mmol of diethyl carbamyl chloride, and exactly 1.0 mmol of dodecane (internal standard). Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Competitive Addition: Using a dual-syringe pump or rapid manual co-injection, simultaneously add 0.5 mmol of
-BuLi and 0.5 mmol of TMSCH Li into the vigorously stirring substrate solution. -
Reaction Quench: Allow the mixture to stir at -78 °C for exactly 30 minutes. Quench the reaction strictly at -78 °C by injecting 2 mL of saturated aqueous NH
Cl to lock the product distribution. -
Workup & Extraction: Allow the flask to warm to room temperature. Extract the aqueous layer with diethyl ether (
mL). Wash the combined organic layers with brine, dry over anhydrous MgSO , and concentrate under reduced pressure. -
Data Acquisition: Analyze the crude mixture via quantitative GC-FID or
H NMR. -
Validation: Calculate the mass balance using the dodecane standard. The ratio of butyl ketone to
-silyl ketone directly quantifies the kinetic preference, validating the attenuated nucleophilicity of the -lithio silane.
References
-
Dehalogenative and Deprotonative Lithiation of Pyridines: A Second Wind for Trimethylsilylmethylithium (TMSCH2Li) Source: Current Organic Chemistry, 15(14), 2329-2339 (2011). URL:[Link]
-
Structure and Reactivity of Boron-Ate Complexes Derived from Primary and Secondary Boronic Esters Source: Organic Letters, 17(11), 2756–2759 (2015). URL:[Link]
-
Nucleophile (Mayr-Patz Equation) Source: Wikipedia, The Free Encyclopedia (2024). URL:[Link]
Safety Operating Guide
(1-Chloroethyl)triphenylsilane proper disposal procedures
Executive Summary: Chemical Profile & Risk Assessment
(1-Chloroethyl)triphenylsilane (CAS: 103981-16-4) is a specialized organosilane reagent used primarily in stereoselective synthesis and mechanistic studies. Unlike common chlorosilanes (e.g., trimethylsilyl chloride), which contain a highly reactive silicon-chlorine (Si-Cl) bond, this compound is an
While this structural distinction reduces its immediate volatility and hydrolytic violence compared to silyl chlorides, the
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Structure | C-Cl bond is the reactive site; less fuming than Si-Cl. | |
| Physical State | Solid (White/Off-white) | Dust inhalation hazard; requires particulate controls. |
| Reactivity | Moisture Sensitive | Slow hydrolysis releases HCl and silanols; keep dry. |
| Flash Point | Combustible solid; avoid open flames. | |
| Waste Code | D001 (Ignitable), Halogenated | Must be segregated from non-halogenated solvents. |
Disposal Decision Logic (Workflow)
The following decision tree outlines the critical logic for categorizing and routing this specific waste stream. Unlike general organic waste, the silicon content and halogenation require a dedicated "Lab Pack" or "Halogenated" stream to prevent incinerator damage or regulatory non-compliance.
Figure 1: Logical workflow for determining the correct waste stream based on physical state and solvent matrix.
Step-by-Step Disposal Protocol
This protocol is designed to ensure compliance with RCRA regulations (40 CFR 261) and minimize the risk of unexpected hydrolysis or incompatibility.
Phase 1: Pre-Disposal Stabilization
Objective: Prevent environmental release and accidental hydrolysis during storage.
-
Quenching (Optional but Recommended for Solutions):
-
If the material is in a reactive solution, quench carefully with isopropanol to convert any trace labile chlorides to stable esters/siloxanes before disposal.
-
Caution: This reaction is exothermic and releases HCl. Perform in a fume hood.
-
-
Container Selection:
-
Solids: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a Teflon-lined screw cap.
-
Liquids: Use amber glass bottles to prevent UV degradation. Avoid metal containers (corrosion risk from potential HCl evolution).
-
Phase 2: Packaging & Labeling
Objective: Clear communication of hazards to waste handlers.
-
Primary Labeling:
-
Label must read: "HAZARDOUS WASTE - Halogenated Organic Solid/Liquid" .
-
Explicitly list chemical name: (1-Chloroethyl)triphenylsilane .
-
Add Hazard Warnings: "Irritant" , "Moisture Sensitive" .
-
-
Segregation:
-
Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases (e.g., NaOH, KOH). Bases can induce elimination reactions, releasing flammable alkenes [1].
-
Do NOT commingle with aqueous waste streams.[1]
-
Phase 3: Final Disposal Route
Objective: Complete destruction via high-temperature incineration.
-
Method: The only acceptable disposal method is High-Temperature Incineration at a permitted facility.
-
Why Incineration? The high thermal stability of the triphenylsilyl group requires sustained high temperatures (
) for complete mineralization to , , and . -
Scrubber Requirement: The facility must be equipped with wet scrubbers to capture the HCl gas generated during combustion.
Emergency Procedures: Spill Response
In the event of a spill, immediate containment is necessary to prevent hydrolysis and surface contamination.[1]
Table 2: Spill Response Matrix
| Scenario | Immediate Action | Neutralization Agent | Cleanup Material |
| Solid Spill | Isolate area; minimize air currents. | None required if dry. | Scoop into dry glass container. Do not sweep (dust generation). |
| Liquid/Solution Spill | Extinguish ignition sources. | Sodium Bicarbonate ( | Absorb with Vermiculite or Dry Sand. NO WATER. |
| Skin Contact | Brush off solid; rinse with water. | Soap and water.[1] | N/A |
Critical Note: Do not use water to clean up the spill directly.[1] Water will react slowly to generate hydrochloric acid, turning a simple spill into a corrosive hazard [2].
Scientific Rationale & Mechanism
Understanding the chemistry prevents handling errors.
-
Alpha-Silicon Effect: The silicon atom stabilizes a positive charge on the
-carbon, but in -halo silanes, it activates the C-Cl bond towards nucleophilic attack ( ) due to the high polarizability of the C-Si bond [3]. This makes the compound an alkylating agent, posing a toxicity risk similar to other alkyl halides. -
Hydrolysis Resistance: Unlike chlorotriphenylsilane (
), which hydrolyzes instantly, (1-chloroethyl)triphenylsilane hydrolyzes slower due to the C-Cl bond strength and steric bulk of the phenyl groups. However, over time in moist air, it degrades to triphenylsilanol and HCl .-
Reaction:
(slow) -
Implication: Waste containers may pressurize if sealed with moisture present. Always leave minimal headspace or use vented caps if long-term storage is anticipated.
-
References
-
BenchChem. (2025).[3] Reactivity of (Chloromethyl)(triphenyl)silane and Analogs. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Organosilane Chlorides. Retrieved from
-
PubChem. (2025).[4] Compound Summary: (1-Chloroethyl)trimethylsilane (Analogous Reactivity). National Library of Medicine. Retrieved from
-
U.S. EPA. (2024). Hazardous Waste Management of Organosilanes. Retrieved from
Sources
Personal protective equipment for handling (1-Chloroethyl)triphenylsilane
Executive Summary & Risk Profile
Compound: (1-Chloroethyl)triphenylsilane CAS: 14127-68-5 Physical State: Solid (typically white to off-white crystalline powder)[1]
As a Senior Application Scientist, I prioritize the "Universal Precaution" approach. While (1-Chloroethyl)triphenylsilane is an
The presence of the triphenylsilyl group renders this molecule highly lipophilic, increasing its potential for dermal absorption. Furthermore, the C-Cl bond at the benzylic-like position (alpha to silicon) allows for electrophilic reactivity. You must treat this compound as a Skin & Eye Irritant (H315, H319) and a potential Respiratory Irritant (H335) .
Operational Causality:
-
Why specific PPE? The lipophilicity means standard latex gloves offer poor permeation resistance against solutions of this compound.
-
Why the Fume Hood? As a crystalline solid, static charge can cause "dusting" during weighing, creating an inhalation hazard that standard bench work cannot mitigate.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be a self-validating safety system. If you cannot check a box, do not proceed .
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Hand Protection | Double-Gloving Strategy: 1. Inner: 4-mil Nitrile (Examination grade)2. Outer: 5-mil Nitrile (Long cuff preferred) | Lipophilic Permeation: The bulky triphenyl groups facilitate interaction with skin lipids. Double gloving provides a "sacrificial layer"—if the outer glove is splashed (especially with solvent), it can be stripped immediately without exposing skin. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Dust & Splash Defense: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the ocular cavity against irritating dust. |
| Respiratory | Engineering Control (Primary): Fume HoodPPE (Secondary): N95/P100 only if hood is unavailable (Emergency only) | Inhalation Risk: The solid particulate is the primary vector. Engineering controls (hood) are superior to wearable respirators for routine synthesis. |
| Body Protection | Flame-Resistant (FR) Lab Coat (Cotton/Nomex) | Solvent Context: This compound is rarely handled neat; it is usually dissolved in flammable organic solvents (THF, DCM). Synthetic blend coats can melt to skin in a fire. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a Check-Verify-Act logic to ensure safety barriers are intact before the hazard is introduced.
Phase 1: Pre-Operational Validation
-
Airflow Check: Verify fume hood face velocity is between 80–100 fpm .
-
Static Control: Place an ionizing bar or anti-static gun near the balance.
-
Expert Insight: Organosilane powders are notorious for static buildup. Static can cause the powder to "jump" off the spatula, contaminating the balance and your gloves.
-
-
Waste Prep: Pre-label a solid waste container ("Halogenated Organics") and place it inside the hood.
Phase 2: Weighing and Transfer
-
Don PPE: Apply the double-glove system described above.
-
Transfer: Open the primary container only inside the hood.
-
Weighing:
-
Use a glass or antistatic plastic weighing boat.
-
Technique: Do not dump.[2] Tap the spatula gently. If powder adheres to the spatula due to static, use the anti-static gun.
-
-
Solvent Addition (If applicable):
-
Add solvent (e.g., Dichloromethane) slowly.
-
Caution: Although this is not a silyl chloride, avoid adding wet solvents which could promote slow hydrolysis or degradation over time.
-
Phase 3: Decontamination
-
Wipe Down: Wipe the balance area with a solvent-dampened tissue (acetone or compatible solvent) immediately after weighing.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as contaminated waste.
-
Hygiene: Wash hands with soap and water immediately after leaving the lab.
Visualizing the Safety Logic (Workflow Diagram)
The following diagram illustrates the critical decision nodes in the handling process.
Caption: Logical flow for handling (1-Chloroethyl)triphenylsilane, emphasizing static control and immediate decontamination.
Emergency & Disposal Procedures
Spill Management (Solid)
-
Isolate: Alert nearby personnel.
-
Contain: Do not dry sweep (creates dust). Cover the spill with a solvent-dampened pad (Acetone or Hexane) to trap the powder.
-
Collect: Scoop the damp material into the "Halogenated Organic" waste container.
Waste Disposal[2][3][5]
-
Classification: This compound contains Chlorine. It must be segregated into Halogenated Organic Waste .
-
Incompatibility: Do not mix with strong oxidizers or strong bases in the waste stream, as this may trigger exothermic elimination reactions.
References
-
Fisher Scientific. (2025). Safety Data Sheet: Chlorotriethylsilane (Analogous Hazard Class Reference). Retrieved from
-
Gelest, Inc. (2015).[2] Safety Data Sheet: Triphenylchlorosilane (Structural Analog for Toxicity). Retrieved from
-
Cole-Parmer. (2018). Chemical Compatibility Chart for Reusable Gloves. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Hand Protection Standards (29 CFR 1910.138). Retrieved from [5]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
